Product packaging for Ibuprofen(1-)(Cat. No.:)

Ibuprofen(1-)

Cat. No.: B10787088
M. Wt: 205.27 g/mol
InChI Key: HEFNNWSXXWATRW-UHFFFAOYSA-M
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Description

Contextualization within Organic Chemistry and Synthetic Chemical Landscapes

Within the field of organic chemistry, ibuprofen (B1674241) is categorized as a phenylpropanoic acid, which are compounds containing a benzene (B151609) ring attached to a propanoic acid structure. foodb.cadrugbank.com Its structure features key functional groups: a carboxylic acid, an aromatic phenyl ring, and an isobutyl group. wikipedia.org Ibuprofen is a chiral compound and exists as a racemic mixture of (R)- and (S)-enantiomers, though the (S)-enantiomer is the more pharmacologically active form. medicilon.comguidetopharmacology.org

The large-scale production of ibuprofen has made it a significant subject in industrial and synthetic chemistry. The drive for more efficient and environmentally benign production methods has led to it becoming a classic example in the teaching and application of green chemistry principles. ccchwc.edu.hkijsrch.com The evolution of its synthesis from a multi-step, low-efficiency process to a streamlined, high-efficiency catalytic process showcases major advancements in chemical manufacturing technology. epa.govugal.ro This transition highlights the chemical industry's focus on developing sustainable processes that minimize waste, reduce energy consumption, and utilize catalysts that can be recovered and reused. ijprajournal.comugal.ro

Table 1: Physicochemical Properties of Ibuprofen

Property Value Source
Molecular Formula C13H18O2 medicilon.com
Molecular Weight 206.28 g/mol foodb.ca
IUPAC Name 2-[4-(2-methylpropyl)phenyl]propanoic acid ijprajournal.comnih.gov
Melting Point 75-77 °C medicilon.com
Water Solubility Practically insoluble (0.068 g/L) wikipedia.orgfoodb.ca
Solubility in Organic Solvents Very soluble in ethanol (B145695), methanol (B129727), acetone wikipedia.org
pKa (Strongest Acidic) 4.85 foodb.ca
Classification Phenylpropanoic Acid foodb.cadrugbank.com

Historical Development of Core Chemical Synthesis Routes for Ibuprofen

The industrial production of ibuprofen has been dominated by two major synthetic routes, representing a significant evolution in chemical process development from a traditional to a "green" approach.

The Boots Company "Brown" Process

The original synthesis, developed by the Boots Pure Drug Company in the 1960s, is a six-step route starting from isobutylbenzene (B155976). wikipedia.orgscheikundeinbedrijf.nl

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride or acetic anhydride (B1165640) using an aluminium trichloride (B1173362) catalyst to form 4'-isobutylacetophenone (B122872). sciencesnail.comresearchgate.net

Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate (B1199739) to form an α,β-epoxy ester. wikipedia.orgsciencesnail.com

Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde. wikipedia.org

Oximation: The aldehyde is reacted with hydroxylamine (B1172632) to form an aldoxime. sciencesnail.comewadirect.com

Dehydration: The aldoxime is converted to a nitrile. sciencesnail.com

Hydrolysis: The nitrile is hydrolyzed to the final carboxylic acid, ibuprofen. sciencesnail.com

The BHC "Green" Process

In the 1980s, the BHC Company (a joint venture of Boots, Hoechst, and Celanese) developed a streamlined, three-step synthesis that became a model of green chemistry. epa.govugal.ro This process also starts with isobutylbenzene. sciencesnail.com

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride, but this step uses anhydrous hydrogen fluoride (B91410) (HF) as both the catalyst and the solvent. The HF can be recovered with over 99.9% efficiency and reused, virtually eliminating waste from this step. epa.govscheikundeinbedrijf.nl The only byproduct is acetic acid, which can be recovered. epa.gov

Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is hydrogenated to an alcohol, 1-(4-isobutylphenyl)ethanol, using a Raney nickel or palladium catalyst. ugal.rosciencesnail.com These catalysts are also recovered and reused. scheikundeinbedrijf.nl

Carbonylation: The alcohol is then carbonylated using carbon monoxide in the presence of a palladium catalyst to directly form ibuprofen. ugal.rosciencesnail.com

The BHC process is significantly more efficient and environmentally friendly. It has a much higher atom economy of approximately 77-80%, which can approach 99% if the acetic acid byproduct is recovered and utilized. ccchwc.edu.hkepa.gov This innovative route drastically reduces waste, simplifies product recovery, and serves as an exemplary case of sustainable chemical manufacturing. epa.govugal.ro It received the Presidential Green Chemistry Challenge Award in 1997 in recognition of its environmental benefits. epa.govscheikundeinbedrijf.nl

Table 2: Comparison of Ibuprofen Synthesis Routes

Feature Boots "Brown" Process (1960s) BHC "Green" Process (1980s)
Number of Steps 6 3
Starting Material Isobutylbenzene Isobutylbenzene
Key Reagents Aluminium trichloride, Ethyl chloroacetate, Hydroxylamine Anhydrous Hydrogen Fluoride (catalyst/solvent), Raney Nickel/Palladium (catalyst), Carbon Monoxide
Atom Economy ~40% ewadirect.com ~77% (approaching 99% with byproduct recovery) epa.govewadirect.com
Waste Generation High (e.g., Aluminium trichloride hydrate) ugal.roscheikundeinbedrijf.nl Very low (recyclable catalysts, useful byproduct) epa.gov
Catalysis Stoichiometric reagents ugal.ro Catalytic steps epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17O2- B10787088 Ibuprofen(1-)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNNWSXXWATRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ibuprofen and Its Stereoisomers

Enantioselective Synthesis Strategies for (S)-Ibuprofen

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly valued for its efficiency and atom economy. Key strategies for (S)-Ibuprofen include transition metal-catalyzed hydrogenations and organocatalytic carbon-carbon bond formations.

One of the most effective methods for synthesizing (S)-Ibuprofen is the asymmetric hydrogenation of a prochiral precursor, 2-(4-isobutylphenyl)acrylic acid. This reaction utilizes chiral transition metal complexes, typically based on rhodium (Rh) or ruthenium (Ru), to deliver hydrogen across the double bond with high facial selectivity.

Ruthenium complexes featuring chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have proven effective. For instance, chiral ferrocene-ruthenium catalysts have been developed that demonstrate high efficiency, achieving excellent yields and enantiomeric purities (>97% ee) with catalyst loadings as low as 0.02 mol%. nih.gov Similarly, rhodium catalysts paired with chiral biphosphorus ligands, such as Wudaphos, have been reported to achieve turnover numbers up to 20,000, making the process highly attractive for industrial applications. nih.gov The mechanism of these catalysts relies on the formation of a chiral metal-ligand complex that coordinates with the substrate, directing the hydrogenation to one face of the olefin and establishing the desired stereocenter. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for (S)-Ibuprofen Synthesis

Catalyst / LigandSubstrateYield (%)Enantiomeric Excess (ee %)Source(s)
Chiral Ferrocene-Ruthenium Complex2-(4-isobutylphenyl)acrylic acid>97>97 nih.gov
Rhodium / Wudaphos2-(4-isobutylphenyl)acrylic acidHighHigh nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic and expensive metals. While less common than transition metal catalysis for ibuprofen (B1674241) synthesis, several organocatalytic strategies have been explored.

One approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor. For example, the addition of thiophenol to 2-(4-isobutylphenyl)acrylic acid can be catalyzed by cinchona-derived thiourea (B124793) catalysts. nih.gov The chiral catalyst interacts with the substrate via hydrogen bonding, creating a chiral environment that directs the nucleophilic attack to produce the desired enantiomer. The resulting thioether can then be converted to (S)-Ibuprofen through subsequent chemical steps, such as cleavage of the carbon-sulfur bond. nih.gov

Another distinct strategy employs chiral Brønsted acids for asymmetric protonation. In this method, a ketene (B1206846) acetal (B89532) derived from an ibuprofen precursor is protonated by a chiral disulfonimide. The chiral proton donor selectively delivers a proton to one face of the enolate, establishing the stereocenter with high enantioselectivity. nih.gov

Table 2: Organocatalytic Strategies for (S)-Ibuprofen Synthesis

Catalyst TypeReaction TypeSubstrateKey FeatureSource(s)
Cinchona-derived ThioureaMichael Addition2-(4-isobutylphenyl)acrylic acidH-bonding interaction directs nucleophilic attack nih.gov
Chiral DisulfonimideAsymmetric ProtonationBis-TMS ketene acetal of IbuprofenFace-selective protonation of an enolate precursor nih.gov

Chiral auxiliary-based synthesis is a classical and reliable method for controlling stereochemistry. This strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective reaction, after which it is cleaved to yield the enantiomerically enriched product.

For the synthesis of (S)-Ibuprofen, this often involves the alkylation of an enolate. For instance, amides derived from (S)-lactic acid have been used as chiral auxiliaries. researchgate.net Racemic ibuprofen is esterified with the chiral lactic acid amide, and under specific conditions, a dynamic kinetic resolution can occur, leading to a predominance of one diastereomer. researchgate.net Another example involves the use of secondary alcohols derived from naturally occurring (R)-carvone as chiral auxiliaries. scielo.br Racemic ibuprofen is subjected to esterification with these chiral alcohols under Steglich conditions (using DCC and DMAP), resulting in a mixture of diastereomeric esters with ratios as high as 5.7:1. scielo.br The desired diastereomer can then be separated and hydrolyzed to afford enantiopure (S)-Ibuprofen.

Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations. For (S)-Ibuprofen, the most common biocatalytic method is the kinetic resolution of the racemate, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.

Lipases are the most widely used enzymes for the kinetic resolution of ibuprofen. nih.gov These enzymes can catalyze either the enantioselective esterification of racemic ibuprofen or the enantioselective hydrolysis of a racemic ibuprofen ester.

In enantioselective esterification, racemic ibuprofen is reacted with an alcohol in a non-aqueous solvent. Lipases from sources such as Candida rugosa or Rhizomucor miehei often show a preference for the (S)-enantiomer, converting it into an ester while leaving the (R)-enantiomer largely unreacted. nih.govmdpi.comnih.gov Conversely, Lipase (B570770) B from Candida antarctica (CALB) typically shows a preference for the (R)-enantiomer, selectively esterifying it and leaving the desired (S)-Ibuprofen as the unreacted acid. mdpi.commdpi.comconicet.gov.ar The choice of alcohol and solvent can significantly impact the reaction rate and enantioselectivity. nih.govresearchgate.net

In enantioselective hydrolysis, a racemic ester of ibuprofen is treated with a lipase in an aqueous medium. The enzyme selectively hydrolyzes one of the ester enantiomers back to the carboxylic acid. For example, Candida rugosa lipase can preferentially hydrolyze the (S)-ester, yielding (S)-Ibuprofen. nih.govnih.gov This method allows for the separation of the resulting acid from the unreacted ester. The combination of high selectivity (often expressed as the enantiomeric ratio, E), mild reaction conditions, and the environmentally benign nature of enzymes makes biocatalysis a powerful tool for producing enantiopure (S)-Ibuprofen. nih.gov

Table 3: Examples of Lipase-Catalyzed Kinetic Resolution of Ibuprofen

Enzyme SourceReaction TypeSelectivity PreferenceKey FindingsSource(s)
Candida rugosa lipase (CRL)Esterification / Hydrolysis(S)-IbuprofenEffective for esterification of (S)-ibuprofen and hydrolysis of (S)-ibuprofen esters. nih.govnih.govnih.gov
Candida antarctica lipase B (CALB)Esterification(R)-IbuprofenSelectively esterifies (R)-ibuprofen, leaving (S)-ibuprofen as the unreacted acid. mdpi.commdpi.comconicet.gov.ar
Rhizomucor miehei lipaseEsterification(S)-IbuprofenDemonstrates high ester yields and enantiomeric excess for (S)-ibuprofen ester. nih.govmdpi.comscielo.br
Candida cylindracea lipaseEsterification(S)-IbuprofenHigh enantioselectivity (E > 150) observed in a microemulsion system. nih.gov

Biocatalytic Approaches for Stereoselective Transformations

Whole-Cell Biotransformations for Chiral Synthesis

The synthesis of enantiomerically pure (S)-Ibuprofen is of significant interest due to its enhanced therapeutic activity compared to the racemic mixture. Whole-cell biotransformations have emerged as a promising and sustainable strategy for achieving this chiral synthesis. This approach utilizes intact microbial cells, which contain the necessary enzymatic machinery, to perform stereoselective reactions, offering advantages such as cofactor regeneration and improved enzyme stability within the cellular environment.

Research has demonstrated the use of engineered whole-cell catalysts for the kinetic resolution of ibuprofen esters. hud.ac.uk In one notable study, an esterase from the bHSL family, Est924, was identified and subjected to protein engineering to enhance its enantioselectivity. hud.ac.uk The resulting variant, M3 (I202F/A203W/G208F), exhibited a high preference for the hydrolysis of (S)-ibuprofen ethyl ester. hud.ac.uk When this engineered enzyme was expressed in E. coli, the resulting whole-cell catalyst was successfully used for the kinetic resolution of racemic ibuprofen ethyl ester, yielding (S)-Ibuprofen with an enantiomeric excess (ee) of 74.5%. hud.ac.uk

The key advantages of this whole-cell approach include the ease of catalyst preparation compared to purified enzymes and the protective effect of the cell envelope, which can enhance enzyme stability. hud.ac.uk Furthermore, the whole-cell catalysts demonstrated excellent reusability, maintaining their catalytic activity for at least five cycles, which is a critical factor for the economic viability of industrial processes. hud.ac.uk While much of the biocatalytic research on profens has utilized isolated lipases and esterases, these findings highlight the significant potential of whole-cell systems as efficient and robust biocatalysts for the production of optically pure Ibuprofen. hud.ac.uknih.gov

Table 1: Performance of an Engineered Whole-Cell Biocatalyst in Chiral Resolution
BiocatalystSubstrateProductEnantiomeric Excess (ee)Key Advantage
Engineered E. coli cells expressing esterase variant M3Racemic Ibuprofen Ethyl Ester(S)-Ibuprofen74.5%Catalyst is reusable for at least five cycles. hud.ac.uk

Novel and Green Chemistry Approaches in Ibuprofen Synthesis

Solvent-Free Reaction Methodologies

A significant advancement in green chemistry is the development of solvent-free, or neat, reaction conditions, which eliminate the environmental and economic costs associated with solvent purchase, recovery, and disposal. In the context of Ibuprofen synthesis, solvent-free conditions have been successfully applied to key reaction steps, particularly within continuous-flow systems. For instance, the Friedel-Crafts acylation of isobutylbenzene (B155976) with 2-chloropropionyl chloride, a foundational step in several synthetic routes, has been performed under neat conditions using aluminum chloride (AlCl₃) as a catalyst. acs.orgresearchgate.net This approach avoids the use of traditional, often hazardous, solvents, directly contributing to a greener process. acs.org

Microwave-Assisted Organic Syntheses

Microwave-assisted organic synthesis (MAOS) has been identified as a powerful tool for accelerating chemical reactions. In the synthesis of Ibuprofen and its derivatives, microwave irradiation offers significant advantages over conventional heating methods. Studies have shown that the enantioselective esterification of racemic Ibuprofen, a key step in its chiral resolution, can be dramatically enhanced using microwave heating in conjunction with a thermophilic esterase catalyst (APE1547). nih.gov

Compared to conventional heating, the microwave-assisted enzymatic resolution demonstrated a remarkable 21.9-fold increase in enzyme activity and a 1.4-fold improvement in enantioselectivity. nih.gov Microwave irradiation has also been successfully employed for the rapid synthesis of Ibuprofen derivatives, such as esters and acyl hydrazones. nih.govresearchgate.nettubitak.gov.tr For example, the esterification of Ibuprofen's carboxyl group with methanol (B129727) was achieved in just 10 minutes under microwave irradiation, showcasing the technology's potential to significantly reduce reaction times. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Enzymatic Resolution of Ibuprofen nih.gov
ParameterConventional HeatingMicrowave Irradiation (480 W, 50°C)Improvement Factor
Enzyme Activity (μmol/mg/h)0.194.16~21.9x
Enantioselectivity (E value)37.852.9~1.4x

Continuous Flow Chemistry Applications for Process Intensification

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. researchgate.net This technology has been successfully applied to the synthesis of Ibuprofen, enabling rapid, multi-step processes with high throughput and yield. Researchers have developed integrated, multi-stage continuous-flow systems that can produce Ibuprofen from basic starting materials in a matter of minutes. nih.govacs.org

Atom Economy and Waste Reduction in Synthetic Pathways

The concept of atom economy is a cornerstone of green chemistry, measuring the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. The historical "brown" synthesis of Ibuprofen, developed by the Boots Company, involved six steps and had a low atom economy of approximately 40%. monash.eduscheikundeinbedrijf.nl This meant that 60% of the reactant mass was converted into waste, generating significant quantities of byproducts like aluminum trichloride (B1173362) hydrate. monash.eduresearchgate.net

A major breakthrough in the green synthesis of Ibuprofen was the development of the Boots-Hoechst-Celanese (BHC) process. scheikundeinbedrijf.nlewadirect.com This streamlined, three-step synthesis starts with the Friedel-Crafts acylation of isobutylbenzene using anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent. researchgate.netchemistryforsustainability.org This is followed by catalytic hydrogenation and then carbonylation to yield Ibuprofen. wikipedia.org The BHC process dramatically improves the atom economy to 77%, which can reach 99% if the acetic acid byproduct from the first step is recovered and utilized. scheikundeinbedrijf.nl This pathway significantly reduces waste and relies on catalytic, rather than stoichiometric, reagents, marking a landmark achievement in industrial green chemistry. scheikundeinbedrijf.nlewadirect.com

Table 3: Comparison of Atom Economy in Ibuprofen Synthesis Pathways monash.eduscheikundeinbedrijf.nlresearchgate.net
Synthetic PathwayNumber of StepsAtom EconomyKey Waste Products
Boots Process (Brown)6~40%Stoichiometric inorganic salts (e.g., aluminum trichloride hydrate)
BHC Process (Green)3~77% (99% with byproduct recovery)Catalytic amounts of reagents; recoverable acetic acid

Separation and Purification Chemistry of Ibuprofen and its Chemical Intermediates

The final stages of any synthetic process involve the isolation and purification of the target compound to meet stringent pharmaceutical standards. For Ibuprofen, this includes separating the final product from unreacted starting materials, catalysts, and byproducts, as well as the chiral separation of its enantiomers.

Crystallization is the primary method for purifying racemic Ibuprofen. ntnu.nonih.gov The process is influenced by factors such as the choice of solvent, temperature, and the presence of additives. Ibuprofen is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695), methanol, and acetone. wikipedia.orgntnu.no Purification is often achieved by cooling a saturated solution or by using an antisolvent (like water) to induce precipitation from an organic solution. ntnu.noresearchgate.net The crystallization conditions can affect the crystal habit (shape), leading to forms such as needles, plates, or cubic crystals, which in turn influences important pharmaceutical properties like flowability and compaction. nih.gov Advanced techniques such as Ultra Fast Preparative and Purification Liquid Chromatography (UFPLC) have also been developed to automate the recovery and purification process, significantly reducing drying times and improving the purity of the final crystalline product. sepscience.comshimadzu.com

The separation of Ibuprofen's enantiomers is crucial for producing the more active (S)-Ibuprofen. This is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., a chiral OVM or Chiralcel OJ-R column) is a widely used and effective method for resolving the (R)- and (S)-enantiomers. nih.govasianpubs.orgactamedicamarisiensis.ro Another technique, capillary electrophoresis, has been employed for the simultaneous chiral separation of Ibuprofen and its primary metabolites using cyclodextrins as chiral selectors in the buffer system. nih.gov A novel approach has also been reported using a microfluidic device with a triple-laminar flow, where the selective enzymatic esterification of (S)-Ibuprofen is coupled with its transport across an ionic liquid membrane, achieving an enantiomeric excess of 99.9%. chemistryviews.org

Crystallization-Based Enantiomeric Enrichment Techniques

Crystallization has long been a primary method for resolving enantiomeric mixtures on an industrial scale. scielo.br The main strategies employed for ibuprofen include diastereomeric salt formation and preferential crystallization.

Diastereomeric Crystallization

This classical resolution technique is a dominant method in the pharmaceutical industry for separating ibuprofen enantiomers. scielo.br The process involves reacting racemic ibuprofen with a chiral resolving agent to form a pair of diastereomeric salts. These salts, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by crystallization. scielo.brcore.ac.uk

A common resolving agent for ibuprofen is an optically active amine, such as (S)-(-)-α-methylbenzylamine (S-MBA) or L-lysine. scielo.bracs.org For instance, when racemic ibuprofen is treated with S-MBA, it forms two diastereomeric salts: (R)-ibuprofen-(S)-MBA and (S)-ibuprofen-(S)-MBA. acs.org Due to differences in their crystal lattice energies and solvation properties, one diastereomer is typically less soluble in a given solvent and will crystallize out of the solution preferentially. theeurekamoments.com Research has shown that the addition of a nonchiral agent like potassium hydroxide (B78521) (KOH) can facilitate the formation of these diastereomeric salts. The optimal molar ratio for racemic ibuprofen, S-MBA, and KOH has been identified as 1:0.5:0.5, which maximizes the yield and diastereomeric excess. Subsequent cooling crystallization can further enrich the desired S-enantiomer, achieving a diastereomeric excess of 75–85%. acs.org After separation, the resolving agent is removed, typically by acidification, to yield the enantiomerically enriched ibuprofen. acs.orgtheeurekamoments.com

Another resolving agent, L-lysine, has been found to be effective as well. The D-ibuprofen-L-lysinate salt has approximately two-thirds the solubility of the L-ibuprofen-L-lysinate salt, enabling a straightforward separation. scielo.br

Interactive Table: Diastereomeric Resolution of Ibuprofen

Resolving Agent Key Findings Diastereomeric Excess (%de) Yield (%) Reference
(S)-(-)-α-methylbenzylamine (S-MBA) with KOH Optimal component ratio of Rac-IBU:S-MBA:KOH is 1:0.5:0.5. 40-50% (initial), 75-85% (after cooling crystallization) 53% (initial), 71% (after cooling crystallization in ethyl acetate) acs.org
L-lysine D-ibuprofen-L-lysinate salt is significantly less soluble than the L-ibuprofen-L-lysinate salt. Not specified Not specified scielo.br
(S)-(-)-alpha-Phenethylamine The (S,S) salt is much less soluble than the (R,S) salt, allowing for separation by filtration. Not specified Not specified theeurekamoments.com

Preferential Crystallization

Also known as resolution by entrainment, this technique is applicable to racemic mixtures that are conglomerates—mechanical mixtures of crystals of the two enantiomers. google.com However, ibuprofen exists as a true racemic compound, meaning both enantiomers are present in a 1:1 ratio in the same unit cell, which generally precludes separation by preferential crystallization. google.com Despite this, research has explored the pressure dependence of crystallization rates for S-ibuprofen and the racemic mixture. Studies have shown that at ambient pressure, S-ibuprofen crystallizes faster than the racemic form. nih.govacs.org As pressure increases, the crystallization rate slows for both, but more significantly for the S-enantiomer, a phenomenon attributed to the different pressure behavior of the solid-liquid interfacial free energy. nih.govacs.org

Chromatographic Separation Techniques for Synthetic Mixtures

Chromatographic methods offer high efficiency and precision for the enantiomeric resolution of ibuprofen. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most prominent techniques. scielo.br

High-Performance Liquid Chromatography (HPLC)

Direct separation of ibuprofen enantiomers via HPLC is typically achieved using chiral stationary phases (CSPs). scielo.br Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used. For example, a Chiralcel OJ-H column, which is based on cellulose tris(4-methylbenzoate) coated on silica (B1680970) gel, has been successfully used for this purpose. oup.com The mobile phase often consists of a mixture of a nonpolar solvent like n-hexane and an alcohol such as 2-propanol, with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. oup.com

Another effective CSP is α-acid glycoprotein (B1211001) (AGP), which has been used to achieve enantioseparation of ibuprofen with a resolution greater than 1.5 within a short analysis time. rasayanjournal.co.in Ovomucoid (OVM) based columns have also demonstrated good resolution of ibuprofen enantiomers. actamedicamarisiensis.ro

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering advantages such as faster separations, reduced organic solvent consumption, and high productivity. ijper.org This technique commonly uses supercritical carbon dioxide as the primary mobile phase, which is environmentally benign and has low toxicity. scielo.br Modifiers, such as alcohols, are often added to the carbon dioxide to enhance solubility and improve chromatographic selectivity. nih.gov

For ibuprofen, various CSPs have been tested with SFC, with the Kromasil CHI-TBB phase showing excellent separation properties. nih.govtandfonline.com The separation is highly dependent on the type and concentration of the modifier used. nih.gov An optimized preparative SFC method can yield the (S)-enantiomer with an enantiomeric excess of 99.3% and a recovery of 77.6%, while the (R)-enantiomer can be obtained with 95.1% e.e. and 80.0% recovery. ijper.org

Interactive Table: Chromatographic Separation of Ibuprofen Enantiomers

Technique Chiral Stationary Phase (CSP) Mobile Phase / Conditions Key Findings Reference
HPLC Chiralcel OJ-H (cellulose-based) n-hexane–2-propanol–trifluoroacetic acid (98:2:0.1, v/v/v) Simple and effective quantification of enantiomers. oup.com
HPLC Chiralpak AGP (α-acid glycoprotein) 100 mM phosphate (B84403) buffer (pH 7) Successful enantioseparation with a resolution > 1.5 in under 9 minutes. rasayanjournal.co.in
HPLC Ultron ES OVM (ovomucoid) Potassium dihydrogen phosphate 20 mM (pH 4.7) and ethanol Best resolution (2.46) was achieved at pH 4.7. actamedicamarisiensis.ro
SFC Chiralcel OX-H CO2 and 0.2% MIPA in methanol Achieved high enantiomeric excess (99.3% for S-form, 95.1% for R-form) with high recovery. ijper.org
SFC Kromasil CHI-TBB CO2 with modifier Showed the best separation properties among 11 tested CSPs. Separation is strongly dependent on modifier type. nih.govtandfonline.com

Advanced Analytical Chemistry and Characterization of Ibuprofen and Ibuprofen 1

Chromatographic Method Development for Purity Profiling and Quantitative Analysis

Chromatographic techniques are fundamental in the pharmaceutical analysis of ibuprofen (B1674241), enabling the separation and quantification of the active enantiomer, related impurities, and volatile residues.

The enantioselective separation of ibuprofen's stereoisomers is crucial as the pharmacological activity is primarily associated with the (S)-(+)-enantiomer. oup.comlibretexts.org Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the enantiomeric excess (e.e.) of ibuprofen. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Commonly employed CSPs are polysaccharide-based, such as cellulose (B213188) and amylose (B160209) derivatives coated on a silica (B1680970) gel support. oup.comscielo.br For instance, a column based on cellulose tris(4-methylbenzoate) (Chiralcel OJ-H) has demonstrated effective separation. oup.com Another widely used CSP is α-acid glycoprotein (B1211001) (AGP), which also provides successful enantioseparation. rasayanjournal.co.in

The mobile phase composition is a critical parameter that influences the separation. A typical mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent like n-hexane, a polar alcohol such as 2-propanol, and an acidic modifier like trifluoroacetic acid (TFA). oup.com A common composition is n-hexane–2-propanol–trifluoroacetic acid (98:2:0.1, v/v/v). oup.com For reversed-phase applications, mobile phases often consist of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). asianpubs.orgresearchgate.netnih.gov

Detection is typically performed using a UV detector, with wavelengths set between 220 nm and 254 nm. oup.comrasayanjournal.co.inresearchgate.net The precise quantification of each enantiomer allows for the calculation of the enantiomeric excess, a key quality attribute.

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Reference
Cellulose tris(4-methylbenzoate) (Chiralcel OJ-H)n-hexane–2-propanol–trifluoroacetic acid (98:2:0.1, v/v/v)1.0254 oup.com
Chiralpak AD-RHMethanol-pH 3.0 phosphoric acid solution (75:25, v/v)0.45Not Specified nih.gov
α-acid glycoprotein (AGP)100 mM phosphate buffer (pH 7)0.7225 rasayanjournal.co.in
Chiralcel OJ-RCH3CN-H2O (35:65)Not SpecifiedNot Specified asianpubs.org
Regis(S, S) Whelk-01IPA/hexane/HAc/triethylamine (15/85/0.2/0.05, V/V)0.4Not Specified nih.gov

Gas Chromatography (GC) is a valuable technique for the analysis of volatile organic impurities, such as residual solvents, in ibuprofen samples. Due to the low volatility of ibuprofen, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis. nih.govnih.gov

Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or reagents such as ethyl chloroformate (ECF). nih.govoup.com The derivatization reaction replaces the active hydrogen in the carboxylic acid group of ibuprofen with a less polar, more volatile group (e.g., a trimethylsilyl (B98337) group). nih.gov

The derivatized sample is then injected into the GC system, which is typically equipped with a capillary column, such as a DB-1 (a non-polar polydimethylsiloxane (B3030410) stationary phase). nih.gov A temperature program is employed to separate the components based on their boiling points and interactions with the stationary phase. nih.gov Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation of impurities. nih.govnih.gov

Derivatization AgentColumn TypeTemperature Program ExampleDetectorReference
Ethyl Chloroformate (ECF)DB-1 (30 m x 0.32 mm id)Initial 150°C (3 min), ramp 20°C/min to 280°C (hold 5 min)FID nih.gov
Trimethylsilyl (TMS) derivatizationNot SpecifiedNot SpecifiedMS nih.gov
N-methyl-N-(trimethylsilyl) trifluoroacetamideNot SpecifiedNot SpecifiedMS oup.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of ionic species like Ibuprofen(1-), the deprotonated form of ibuprofen. A specific mode of CE, known as micellar electrokinetic chromatography (MEKC), is particularly effective. nih.govrsc.orgrsc.org

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. rsc.org This forms micelles that act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer. rsc.org

For the analysis of Ibuprofen(1-), a typical BGE consists of a borate (B1201080) buffer, which maintains a stable pH, and SDS. nih.gov The separation is performed in a fused-silica capillary under a high voltage. nih.gov Detection is often accomplished using a UV detector. nih.gov MEKC offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption.

CE ModeBackground Electrolyte (BGE)Separation Voltage (kV)CapillaryDetectionReference
MEKC15 mM borate buffer (pH 10.2) containing 40 mM SDS30Fused silica (60 cm x 75 µm)UV (220 nm) nih.gov
MEKC15 mM borate buffer (pH 9), 90 mM SDS, and 10% methanol15Not SpecifiedUV rsc.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the chiral separation of ibuprofen. scielo.br This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. scielo.br Supercritical CO2 offers low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to liquid chromatography. lookchem.com

For chiral separations, a modifier, such as methanol or isopropanol, is typically added to the supercritical CO2 to enhance solvating power and improve peak shape. ijper.orgresearchgate.net The separation is performed on a chiral stationary phase. A number of CSPs have been shown to be effective, with Kromasil CHI-TBB demonstrating excellent separation properties for ibuprofen enantiomers. nih.govresearchgate.net

SFC offers significant advantages, including reduced consumption of organic solvents, making it a "greener" analytical technique, and faster analysis times. ijper.orgijper.org The separation is influenced by parameters such as pressure, temperature, and the percentage of the modifier in the mobile phase. lookchem.comresearchgate.net

Chiral Stationary Phase (CSP)Mobile PhaseKey AdvantagesReference
Kromasil CHI-TBBSupercritical CO2 with an alcohol modifier (e.g., IPA)High separation efficiency, reduced analysis time. nih.govresearchgate.net
Chiralcel OX-HCO2 and 0.2% MIPA in methanolReduced solvent consumption, high productivity. ijper.org

Spectroscopic and Spectrometric Elucidation of Molecular Structure, Conformation, and Chemical Identity

Spectroscopic techniques are indispensable for confirming the chemical identity and elucidating the stereochemistry of ibuprofen.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of ibuprofen. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For stereochemical assignment, NMR can be used in conjunction with chiral solvating agents (CSAs). researchgate.net

When a CSA, such as β-cyclodextrin, is added to a solution of racemic ibuprofen, it forms diastereomeric complexes with the R- and S-enantiomers. researchgate.net These complexes have slightly different magnetic environments, which can lead to the resolution of signals for the enantiomers in the ¹H NMR spectrum. This allows for the direct determination of enantiomeric composition in a sample without the need for chromatographic separation. researchgate.net This approach is rapid and requires minimal sample preparation. researchgate.net

Furthermore, the high resolution and sensitivity of modern NMR instruments make it an excellent technique for the detection and identification of trace impurities. The unique spectral signature of an impurity can allow for its characterization and quantification relative to the main ibuprofen signal.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of ibuprofen and its related substances. Instruments like hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with high accuracy, often to within 5 parts per million (ppm). waters.com This level of precision allows for the unambiguous assignment of elemental formulas to both the parent ion and its fragments. waters.com For example, when analyzing ibuprofen metabolites, HRMS provides exact mass measurements of fragment ions, which is a significant aid in the structural elucidation process. waters.com The high spectral resolution of these instruments, which can be up to 17,500 FWHM, enables the separation of nominally isobaric species, further enhancing the confidence in elemental composition assignments. waters.com The accuracy of LC/TOF-MS has been demonstrated to be sufficient to distinguish between "twin ions" of an ibuprofen fragment (nominal m/z 161) formed in positive and negative ionization modes, which differ only by the mass of two electrons. nih.gov

Table 2: High-Resolution Mass Data for Ibuprofen and a Key Fragment Ion.
IonElemental FormulaTheoretical m/zObserved m/z (Example)Mass Accuracy (ppm)
[M-H]⁻C₁₃H₁₇O₂205.1234205.1232-1.0
[M-H-CO₂]⁻C₁₂H₁₇161.1330161.1324-3.7

Tandem mass spectrometry (MS/MS) is extensively used for the structural characterization of ibuprofen's chemical degradants and metabolites. In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecule of a degradant, [M-H]⁻) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint. For ibuprofen, a common fragmentation pathway in negative ionization mode involves the transition from the precursor ion at m/z 205 to a prominent product ion at m/z 161, corresponding to the loss of the carboxyl group (CO₂). nih.gov This specific transition is often used for quantitative analysis in multiple reaction monitoring (MRM) mode. nih.govdergipark.org.tr Analysis of fragmentation schemes reveals other characteristic losses, such as the propyl group (C₃H₇, m/z 43) leading to an ion at m/z 163. researchgate.net By piecing together the fragmentation data, the structures of unknown impurities and degradants, such as those formed during forced degradation studies (e.g., 2-(4-formylphenyl)propionic acid), can be elucidated. waters.comamazonaws.com

Table 3: Common MS/MS Fragmentation Transitions for Ibuprofen(1-). nih.govresearchgate.net
Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural Assignment
20516144 Da (CO₂)Loss of carboxyl group
20517926 Da (C₂H₂)Loss from isobutyl group
16311944 Da (CO₂)Subsequent loss from a fragment

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of ibuprofen. The FT-IR spectrum of ibuprofen is characterized by a strong, sharp absorption band around 1721 cm⁻¹, which is attributed to the C=O (carbonyl) stretching of the carboxylic acid group. scielo.org.ar The formation of intermolecular hydrogen bonds between the carboxylic groups of adjacent ibuprofen molecules, leading to dimers, is also evidenced in the vibrational spectra. researchgate.netcore.ac.uk

Raman spectroscopy offers complementary information. The Raman spectrum of ibuprofen shows characteristic peaks for the C-H stretching vibrations of the methyl and methylene (B1212753) groups between 2700 and 3100 cm⁻¹, as well as vibrations from the aromatic ring. researchgate.net These techniques are highly sensitive to intermolecular interactions. For example, in-situ Attenuated Total Reflectance (ATR)-IR spectroscopy has been used to show that when ibuprofen is impregnated into a PVP polymer matrix, it becomes molecularly dispersed and interacts with the C=O group of the polymer. nih.gov Resonance Raman spectroscopy can be tuned to selectively enhance the signal from the aromatic ring of the anionic ibuprofen(1-) form in aqueous solutions, making it a powerful sensor for the molecule in specific environments. nih.gov

Table 4: Key Vibrational Bands for Ibuprofen. scielo.org.arresearchgate.netresearchgate.netresearchgate.net
Wavenumber (cm⁻¹)TechniqueAssignment
~2800-3100FT-IR, RamanC-H stretching (aliphatic and aromatic)
~1721FT-IRC=O stretching of carboxylic acid dimer
~1647Ramanν(C=O) stretching (solid undissociated acid)
~1514FT-IRAromatic ring C-C vibration
~1420-1465FT-IRCH-CO and C-H asymmetric deformations

Electronic Spectroscopy (UV-Vis) for Quantitative Analysis and Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantitative analysis of ibuprofen in various solutions. The chromophore in the ibuprofen molecule, primarily the substituted benzene (B151609) ring, gives rise to characteristic absorption bands in the UV region. The UV spectrum of ibuprofen typically shows absorption maxima at approximately 222 nm, 264 nm, and 272 nm, with a shoulder at 258 nm. thermofisher.comrdd.edu.iq The intense absorption band around 222 nm is associated with a π → π* electronic transition. nih.govresearchgate.net

This technique forms the basis of many official pharmacopeial assays. thermofisher.com For instance, the European Pharmacopoeia monograph for ibuprofen identification relies on the absorbance ratios A₂₆₄/A₂₅₈ (required to be 1.20 – 1.30) and A₂₇₂/A₂₅₈ (required to be 1.00 – 1.10) to confirm the identity of the substance. thermofisher.com For quantitative purposes, a calibration curve is typically constructed by plotting absorbance at a specific wavelength (e.g., 221 nm or 228 nm) versus concentration. globalresearchonline.netrjptonline.org The method demonstrates excellent linearity over defined concentration ranges, making it suitable for determining the amount of ibuprofen in pharmaceutical preparations. rdd.edu.iqglobalresearchonline.net

Table 5: UV-Vis Absorption Maxima and Analytical Parameters for Ibuprofen. thermofisher.comrdd.edu.iqglobalresearchonline.netrjptonline.org
ParameterValue / RangeSolvent/ConditionsApplication
λₘₐₓ 1~221-228 nm0.1 M NaOH, Ethanol (B145695)/WaterQuantitative Analysis, Identification
λₘₐₓ 2~264 nm0.1 M NaOHIdentification (Pharmacopeia)
λₘₐₓ 3~272 nm0.1 M NaOHIdentification (Pharmacopeia)
Linearity Rangee.g., 2-20 µg/ml or 5-25 µg/ml0.1 M NaOH, EthanolQuantitative Analysis
EP Absorbance Ratio (A₂₆₄/A₂₅₈)1.20 - 1.300.1 M NaOHIdentity Test
EP Absorbance Ratio (A₂₇₂/A₂₅₈)1.00 - 1.100.1 M NaOHIdentity Test

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Determination

Circular Dichroism (CD) spectroscopy is an essential analytical technique used to investigate the stereochemistry of chiral molecules like ibuprofen. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral sample. Ibuprofen exists as two non-superimposable mirror images, or enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. CD spectroscopy provides critical insights into their distinct three-dimensional structures in solution. jasco-global.comjascoinc.comjasco.co.uk The deprotonated form, ibuprofen(1-), also possesses chiroptical properties amenable to this analysis.

While solution-phase CD spectroscopy provides an average value derived from all existing conformations, gas-phase studies on cold, isolated molecules can distinguish between specific conformers. nih.gov For ibuprofen's enantiomers, the CD detector can differentiate between them and also distinguish them from any achiral impurities that might be present. jasco-global.comjascoinc.com

Table 1: Representative Circular Dichroism Data for Ibuprofen Enantiomers

Enantiomer Wavelength (nm) Observed Signal
(S)-(+)-Ibuprofen ~230 Positive CD Signal
(R)-(-)-Ibuprofen ~230 Negative CD Signal

Note: The exact wavelength and magnitude can vary based on solvent and experimental conditions. Data is derived from typical chromatographic outputs where CD detection is used. jasco-global.comjasco.co.uk

Electroanalytical Methods for the Redox Behavior of Ibuprofen(1-)

Electroanalytical methods measure the potential and/or current in an electrochemical cell to study an analyte. These techniques are valuable for probing the redox (reduction-oxidation) behavior of electroactive species. The ibuprofen(1-) anion, the deprotonated form of ibuprofen, can be oxidized electrochemically, although this process is typically irreversible. nih.govelectrochemsci.org

Voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to study this behavior. electrochemsci.orgfarmaciajournal.com Studies using various electrodes, including glassy carbon and boron-doped diamond, have shown a single, well-defined anodic (oxidation) peak for ibuprofen, with no corresponding reduction peak on the reverse scan, confirming the irreversible nature of the electrode process. electrochemsci.orgsphinxsai.comresearchgate.net The oxidation mechanism is thought to involve the formation of a radical cation, followed by decarboxylation. researchgate.netresearchgate.net

The potential at which this oxidation occurs is influenced by pH; as pH increases, the peak potential tends to decrease, indicating that oxidation is easier in more basic conditions. sphinxsai.com However, the peak current often reaches a maximum around the pKa of ibuprofen (pH 4.5–5.0), suggesting that the neutral molecule is more readily oxidized than the deprotonated ibuprofen(1-) anion. electrochemsci.orgresearchgate.net To enhance sensitivity and performance for quantitative analysis, electrodes are often modified with materials like carbon nanofibers or polymers. farmaciajournal.comresearchgate.net

Table 2: Examples of Electroanalytical Conditions for Ibuprofen Oxidation

Technique Electrode pH / Medium Anodic Peak Potential (V)
Differential Pulse Voltammetry (DPV) Screen-printed carbon electrode modified with carbon nanofibers 4.5 (Acetate Buffer) +1.08
Cyclic Voltammetry (CV) Glassy Carbon Electrode (GCE) 1.0 (Aqueous Buffer) ~1.6
Differential Pulse Voltammetry (DPV) Boron-doped diamond electrode (BDDE) 0.1 M H₂SO₄ ~1.6

Note: Potentials are typically measured versus an Ag/AgCl reference electrode. Values are approximate and depend on specific experimental parameters. farmaciajournal.comsphinxsai.comresearchgate.net

Trace Impurity Identification and Quantification in Ibuprofen Chemical Syntheses

Ensuring the purity of ibuprofen is a critical aspect of pharmaceutical quality control. Impurities can originate from starting materials, intermediates, side reactions during synthesis, or degradation of the final product. daicelpharmastandards.com Regulatory bodies enforce strict limits on these impurities.

The primary methods for identifying and quantifying trace impurities are chromatographic. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) with UV detection, is the most common technique and is recognized by pharmacopeias. researchgate.netsigmaaldrich.comresearchgate.net This method can simultaneously separate ibuprofen from a wide range of known process-related impurities and degradation products. researchgate.net For volatile impurities, Gas Chromatography (GC) is often used.

For the structural elucidation of unknown impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and specifically high-resolution mass spectrometry (e.g., LC-MS-QTOF) are powerful tools for determining the chemical formula and structure of degradants. oup.comnih.gov Studies on ibuprofen products, such as soft gelatin capsules, have used these methods to identify impurities formed from the esterification reaction between ibuprofen and excipients like polyethylene (B3416737) glycol (PEG), sorbitol, and glycerin. oup.comnih.govamazonaws.com

Table 3: Common Impurities in Ibuprofen and Analytical Methods

Impurity Name Common Origin Typical Analytical Method
Ibuprofen Related Compound B Synthesis By-product HPLC, Capillary Electrochromatography
Ibuprofen Related Compound C Synthesis By-product HPLC
4-Isobutylacetophenone Synthesis Starting Material HPLC, GC-MS
Ibuprofen-PEG Esters Degradation (reaction with excipient) LC-MS
2,3-dihydroxypropyl 2-(4-isobutylphenyl)propanoate Degradation (reaction with glycerin) HPLC, LC-MS, NMR, FT-IR

Note: Impurity nomenclature (e.g., "Related Compound B") often follows pharmacopeial standards. researchgate.netoup.comamazonaws.com

Compound Names Mentioned in this Article

Compound Name
Ibuprofen
Ibuprofen(1-)
(S)-(+)-Ibuprofen
(R)-(-)-Ibuprofen
4-Isobutylacetophenone
Ibuprofen Related Compound B
Ibuprofen Related Compound C
Ibuprofen-PEG Esters

Chemical Reactivity, Derivatization, and Stability of Ibuprofen and Ibuprofen 1

Acid-Base Chemistry and Ionization Dynamics of Ibuprofen(1-) in Aqueous Solution

Ibuprofen (B1674241) is a weak carboxylic acid, and its ionization state is dependent on the pH of the surrounding aqueous medium. ausetute.com.au The carboxylic acid functional group has a pKa of approximately 4.43 to 4.9. fagron.czmdpi.com This means that at a pH below its pKa, the un-ionized, protonated form of ibuprofen (C13H18O2) predominates. Conversely, at a pH above its pKa, the ionized form, the ibuprofen anion or Ibuprofen(1-) (C13H17O2-), is the major species. nih.govlibretexts.org

The equilibrium between the protonated and deprotonated forms is a dynamic process. In an aqueous solution at a physiological pH of 7.4, which is significantly above the pKa, ibuprofen exists predominantly as the soluble Ibuprofen(1-) anion. nih.govlibretexts.org This is a result of the deprotonation of the carboxylic acid group. nih.govbrainly.com The reaction with a strong base, such as sodium hydroxide (B78521) (NaOH), leads to the formation of the sodium salt of ibuprofen, which is more soluble in water. ausetute.com.aubrainly.com

The ionization state of ibuprofen is a critical determinant of its solubility and ability to cross biological membranes. The neutral, protonated form is more lipid-soluble and can more readily pass through nonpolar biological membranes. libretexts.org

Chemical Degradation Pathways of Ibuprofen and Ibuprofen(1-)

Ibuprofen and its anionic form can undergo degradation through several chemical pathways, including hydrolysis, oxidation, and photodegradation.

Ibuprofen itself is generally stable against hydrolysis in aqueous solutions. nih.govnih.gov However, its ester and amide prodrugs are designed to undergo hydrolysis to release the active ibuprofen molecule. nih.govuobaghdad.edu.iquobaghdad.edu.iq The hydrolysis of these prodrugs often follows first-order or pseudo-first-order kinetics. uobaghdad.edu.iquobaghdad.edu.iq For instance, studies on ibuprofen ester prodrugs have shown that they are stable at acidic pH (e.g., pH 1.0-1.2) but hydrolyze at a faster rate at neutral or alkaline pH (e.g., pH 6.4 and 7.4). nih.govuobaghdad.edu.iquobaghdad.edu.iq This pH-dependent hydrolysis is a key feature for designing oral delivery systems. nih.gov In acidic conditions, the hydrolysis of ester prodrugs can be reversible, while in alkaline conditions, it is typically non-reversible. ijpsonline.com

The stability of ibuprofen solutions can be influenced by pH and temperature. It has been observed to be most stable in the pH range of 5 to 7. asianpubs.org Accelerated degradation studies have shown that higher temperatures increase the rate of degradation, which follows first-order kinetics in liquid states at low concentrations. asianpubs.org

Ibuprofen is susceptible to oxidative degradation by various chemical oxidants and reactive oxygen species (ROS). nih.gov Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH), superoxide (B77818) radicals (•O2-), and sulfate (B86663) radicals (SO4•-) are effective in degrading ibuprofen. researchgate.netnih.govrsc.org

The reaction with hydroxyl radicals is a primary degradation pathway. researchgate.netmdpi.com These radicals can attack the benzene (B151609) ring and the carboxyl group of ibuprofen, leading to hydroxylation, decarboxylation, and ring-opening reactions. nih.govmdpi.com Ozonation, another oxidative method, can also effectively degrade ibuprofen, with the process being enhanced by catalysts that promote the formation of ROS. nih.gov In some systems, superoxide radicals have been identified as the main active species responsible for ibuprofen degradation. nih.gov The presence of peroxymonosulfate (B1194676) (PMS) can also lead to the formation of both radical and non-radical reactive species that contribute to ibuprofen's degradation. nih.gov

Ibuprofen can undergo photochemical degradation when exposed to ultraviolet (UV) radiation. researchgate.net The degradation process can occur through direct photolysis and self-sensitization involving reactive oxygen species. researchgate.net The photodegradation of ibuprofen in aqueous solutions often follows pseudo-first-order kinetics. researchgate.net

The efficiency of photodegradation can be influenced by the presence of photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO). mdpi.comnih.gov These catalysts, upon UV irradiation, generate electron-hole pairs that lead to the formation of highly oxidizing species, which then degrade the ibuprofen molecule. mdpi.comnih.gov The degradation rate is affected by factors such as the initial concentration of ibuprofen, the intensity of the UV light, and the pH of the solution. mdpi.comnih.gov For instance, complete degradation has been observed under specific conditions of low drug concentration and acidic pH. nih.gov The presence of dissolved oxygen can sometimes inhibit direct photolysis, indicating that direct breakdown by light may be faster than the sensitization pathway in certain scenarios. researchgate.net

The degradation of ibuprofen results in the formation of various by-products. These products are often identified and characterized using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov

Common degradation products arising from oxidative and thermal treatments include:

Hydratropic acid nih.gov

4-Ethylbenzaldehyde nih.gov

4-(1-carboxyethyl)benzoic acid nih.govnih.gov

1-(4-isobutylphenyl)-1-ethanol nih.govnih.gov

2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid nih.gov

1-isobutyl-4-vinylbenzene nih.gov

4-isobutylphenol (B1593399) nih.gov

4-isobutylacetophenone researchgate.net

Photodegradation can also lead to the formation of products like 4-acetyl benzoic acid. nih.gov The degradation pathways can involve hydroxylation, decarboxylation, and demethylation. nih.gov It is noteworthy that some of these degradation products may exhibit higher toxicity than the parent ibuprofen compound. researchgate.netnih.gov

Chemical Derivatization for Enhanced Reactivity, Selectivity, or Analytical Detection

Chemical derivatization is a common strategy employed to enhance the analytical detection of ibuprofen, particularly for gas chromatography (GC) analysis, as ibuprofen itself is not sufficiently volatile. sci-hub.semdpi.com Derivatization involves chemically modifying the ibuprofen molecule, typically at the carboxylic acid group, to create a more volatile and thermally stable derivative.

Common derivatization techniques for ibuprofen include:

Esterification: Reacting ibuprofen with an alcohol (e.g., methanol) in an acidic medium to form a methyl ester. This can be performed in-situ in a headspace vial for GC-MS analysis. sci-hub.senih.gov

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to replace the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.govmdpi.com This improves peak symmetry and response in GC-MS. iosrjournals.org

Amide Formation: Reacting ibuprofen with an amine, such as (R)-1-phenylethylamine, to form diastereomeric amides. This is particularly useful for the enantioselective analysis of ibuprofen's (R)- and (S)-enantiomers. nih.gov

Reaction with Chloroformates: Ethyl chloroformate has been used as a derivatizing agent for the GC analysis of ibuprofen. turkjps.org

These derivatization methods increase the volatility and improve the chromatographic properties of ibuprofen, allowing for more sensitive and precise quantification in various matrices, including biological and environmental samples. nih.govturkjps.org

Esterification and Amidation Reactions

The carboxyl group of ibuprofen is readily derivatized through esterification and amidation reactions, which can alter its physicochemical properties.

Esterification of ibuprofen is commonly achieved by reacting it with various alcohols in the presence of an acid catalyst or using coupling agents. For instance, alkyl esters of ibuprofen have been synthesized by reacting ibuprofen with alcohols like methanol (B129727), ethanol (B145695), propanol, and butanol, often using an acid catalyst such as sulfuric acid. najah.edursc.org Microwave-assisted esterification with methanol in the presence of concentrated sulfuric acid has been shown to produce the corresponding ibuprofen ester in high yield within a short reaction time. rsc.org Another common method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification with polyethylene (B3416737) glycol (PEG). oup.comnih.govjddtonline.info The synthesis of ibuprofen esters can also be accomplished by first converting ibuprofen to its acyl chloride using thionyl chloride, followed by reaction with an alcohol. nih.gov Enzyme-catalyzed esterification, for example using a thermophilic esterase in an organic solvent like n-heptane with an alcohol such as 1-octanol, offers a method for enantioselective synthesis. nih.govmdpi.com

Amidation reactions of ibuprofen involve coupling its carboxylic acid group with an amine. Direct amidation with secondary amines (both cyclic and acyclic) can be mediated by DCC at ambient temperature. researchgate.netresearchgate.net For the synthesis of specific amides, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to activate the carboxylic acid group for reaction with the desired amine. nih.govtandfonline.com Enzymatic amidation, for instance using Candida antarctica lipase (B570770) B (CAL-B), has been employed for the direct condensation of (S)-ibuprofen with benzylamine. tandfonline.com The synthesis of ibuprofen hydrazide, a precursor for further derivatization, is achieved by reacting an ibuprofen ester with hydrazine (B178648) monohydrate in ethanol. rsc.org

Table 1: Examples of Reagents for Ibuprofen Esterification and Amidation

Reaction Type Reagent/Catalyst Product Type
Esterification
Methanol, Sulfuric Acid Methyl Ester
Ethanol, Sulfuric Acid Ethyl Ester
Polyethylene Glycol (PEG), DCC, DMAP PEG Ester
1-Octanol, Thermophilic Esterase Octyl Ester
Amidation
Secondary Amines, DCC Tertiary Amides
Benzylamine, CAL-B Benzyl Amide
Amines, EDC, HOBt Various Amides
Hydrazine Monohydrate Hydrazide

Formation of Stable Chemical Adducts

Ibuprofen and its metabolites can form stable covalent adducts with various molecules, including macromolecules like proteins and synthetic polymers such as polyethylene glycol (PEG).

The formation of protein adducts is a significant area of study. The reactive metabolites of ibuprofen, namely ibuprofen-1-O-acyl-glucuronide (I-1-O-G) and ibuprofen-S-acyl-CoA (I-CoA), are implicated in this process. acs.org These electrophilic intermediates can react with nucleophilic residues on proteins, such as cysteine, through transacylation. acs.orgmdpi.com The formation of an S-acyl-cysteine thioester adduct can occur, which may then rearrange to a more stable N-acyl-cysteine amide adduct. ingentaconnect.com This covalent modification of proteins, including human serum albumin (HSA), has been observed in vitro. acs.org Two primary mechanisms for the formation of protein adducts from acyl glucuronides are proposed: nucleophilic displacement of the glucuronic acid moiety (transacylation) and intramolecular migration of the acyl group, leading to the formation of an aldehyde intermediate that can react with proteins (glycation). mdpi.com

Ibuprofen can also form stable adducts with polyethylene glycol (PEG) through esterification. These conjugates, often synthesized using coupling agents like DCC and DMAP, link the carboxylic acid of ibuprofen to the hydroxyl groups of PEG. oup.comnih.govjddtonline.info The resulting products can be monoesters or diesters, depending on the reaction conditions and the stoichiometry of the reactants. oup.com The formation of these adducts has been observed as a degradation pathway in pharmaceutical formulations, such as soft gelatin capsules, where PEG is used as an excipient. oup.com Similarly, adducts with other excipients like sorbitol and sorbitan (B8754009) have also been identified. oup.com

Chiral Derivatization for Enantiomeric Discrimination

As ibuprofen is a chiral molecule, distinguishing between its (S)- and (R)-enantiomers is crucial. Chiral derivatization is a common strategy to achieve this, particularly for chromatographic separation. This involves reacting the ibuprofen enantiomers with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a non-chiral stationary phase.

A variety of chiral derivatizing agents have been utilized. For gas chromatography-mass spectrometry (GC-MS) analysis, reagents like R(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol have been used in conjunction with a coupling agent like oxalyl chloride to form diastereomeric esters. scielo.br Another approach for GC involves the use of ethyl chloroformate and a chiral alcohol like 2-chloropropanol. researchgate.net

For high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), chiral amines are frequently employed. (S)-(-)-1-(1-napthyl)ethylamine is a common derivatizing agent, used with coupling agents such as EDC and HOBt, to form diastereomeric amides that can be separated and quantified. mdpi.com Cyclodextrin derivatives are also widely used as chiral selectors, either as part of the stationary phase in HPLC or as additives in the mobile phase or background electrolyte in capillary electrophoresis, to achieve enantiomeric separation without derivatization. nih.govscielo.bruni-obuda.humdpi.com

Table 2: Selected Chiral Derivatizing Agents for Ibuprofen

Derivatizing Agent Analytical Technique Type of Diastereomer Formed
R(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol GC-MS Ester
Ethyl Chloroformate / Chiral Alcohol GC Ester
(S)-(-)-1-(1-napthyl)ethylamine HPLC, LC-MS/MS Amide
L-lysine Crystallization Salt

Stereochemical Inversion Mechanisms of (S)-Ibuprofen in vitro

While the (S)-enantiomer of ibuprofen is the pharmacologically active form, the (R)-enantiomer can undergo a unidirectional chiral inversion to the (S)-enantiomer in vivo. However, the reverse reaction from (S)- to (R)-ibuprofen is not observed. The mechanism of this inversion has been studied in vitro, primarily using rat liver homogenates, and involves a series of enzymatic steps. researchgate.net

The inversion process is not a direct racemization but a metabolic pathway that requires specific cofactors, namely coenzyme A (CoA) and ATP. viamedica.pl The key steps are:

Formation of a Thioester with Coenzyme A: The process is initiated by the stereospecific conversion of (R)-ibuprofen to its corresponding coenzyme A thioester, (R)-ibuprofen-CoA. This reaction is catalyzed by an acyl-CoA synthetase. viamedica.pl The (S)-enantiomer is not a substrate for this enzyme, which controls the stereospecificity of the inversion. imrpress.com

Epimerization: The resulting (R)-ibuprofen-CoA thioester then undergoes epimerization to the (S)-ibuprofen-CoA thioester. This step is catalyzed by the enzyme 2-arylpropionyl-CoA epimerase. viamedica.plnih.gov This epimerase can catalyze the reaction in both directions. nih.gov

Hydrolysis: Finally, the (S)-ibuprofen-CoA thioester is hydrolyzed by a hydrolase to release the active (S)-ibuprofen. viamedica.pl

In vitro studies have shown that this inversion occurs predominantly in the liver and kidney, with little to no activity in other tissues. nih.gov The failure of liver and kidney homogenates to directly invert (R)-ibuprofen without the addition of necessary cofactors highlights the crucial role of acyl-CoA formation in the process. nih.gov

Coordination Chemistry of Ibuprofen(1-) with Metal Ions and Organic Ligands in Solution and Solid State

The deprotonated carboxylate group of ibuprofen(1-) makes it an excellent ligand for coordinating with a wide range of metal ions. This coordination can lead to the formation of metal-organic frameworks and discrete molecular complexes with diverse structures and properties in both solution and the solid state.

The ibuprofenate anion can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and polynuclear bridging fashions. nih.govscialert.net The specific coordination mode depends on the metal ion, the solvent system, and the presence of other ligands.

A variety of metal complexes with ibuprofen have been synthesized and characterized. These include complexes with transition metals such as Cu(II), Zn(II), Ni(II), Co(II), Fe(II), Ag(I), and Hg(II), as well as other metals like Al(III), Cd(II), Ba(II), Gd(III), and Sm(III). imrpress.comscialert.netajol.infounifi.itmdpi.commdpi.com For example, in the solid state, zinc(II) can form a discrete complex, [Zn(Ibu)₂(H₂O)₂], where the ibuprofenate acts as a ligand. unifi.it Copper(II) can form a one-dimensional coordination polymer, [Cu(Ibu)₂]n, consisting of dinuclear paddle-wheel units. unifi.it In solution, species such as [Zn(Ibu)]⁺ and [Zn(Ibu)₂] can coexist depending on the pH. unifi.it

Ibuprofen(1-) can also participate in the formation of mixed-ligand complexes. For instance, it has been coordinated to metal centers along with other organic ligands. Examples include complexes with nitrogen-donor ligands like 2-aminopyridine, 2-aminomethylpyridine, and 2,2'-bipyridine. birzeit.edu Mixed-ligand complexes with other biologically relevant molecules like salicylic (B10762653) acid and caffeine (B1668208) have also been reported. mdpi.comajol.info In these structures, the ibuprofenate anion typically coordinates through its carboxylate oxygen atoms, while the other organic ligand binds to the metal center through its respective donor atoms. For instance, zinc(II) has been shown to form complexes such as [Zn(ibup)₂(2-ampy)₂] and a dimeric structure [Zn₂(ibup)₄(2-methylampy)₂]. birzeit.edu Similarly, a novel ibuprofen derivative, N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane (B168953) hydrazide (HL), has been used to form complexes with Cu(II), Ni(II), Co(II), Gd(III), and Sm(III), with formulas like [Cu(L)(H₂O)]Cl·2H₂O and [Ni(L)₂]. mdpi.com

Table 3: Examples of Ibuprofen(1-) Metal Complexes

Metal Ion Other Ligands Complex Formula Example Reference
Zn(II) Water [Zn(Ibu)₂(H₂O)₂] unifi.it
Cu(II) None [Cu(Ibu)₂]n unifi.it
Fe(II) Salicylic Acid, Chloride [Fe(Ibu)(Sal)Cl₂] ajol.info
Ni(II) Salicylic Acid, Chloride [Ni(Ibu)(Sal)]Cl₂ ajol.info
Ag(I) Caffeine Ag(IBU)CAF mdpi.com
Zn(II) 2-aminopyridine [Zn(ibup)₂(2-ampy)₂] birzeit.edu
Gd(III) Ibuprofen-hydrazide derivative, Water, Nitrate Gd(L)₂(H₂O)₂·2H₂O mdpi.com

Computational and Theoretical Chemical Studies of Ibuprofen and Ibuprofen 1

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations have become an indispensable tool for elucidating the molecular properties of pharmaceutical compounds like ibuprofen (B1674241). These methods allow for a detailed examination of the geometric and electronic features of both the neutral molecule and its anionic form.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study ibuprofen to determine its most stable conformation and to analyze its electronic characteristics.

Numerous conformational analyses of ibuprofen have been conducted using DFT, revealing several energy minima corresponding to different spatial arrangements of the isobutyl and propionic acid groups relative to the phenyl ring. These studies have shown that the conformational stability is not significantly affected by the relative orientations of these substituent groups. core.ac.uk The optimized geometric parameters, such as bond lengths and angles, calculated using DFT methods like B3LYP with basis sets such as 6-31G*, show good agreement with experimental data obtained from X-ray crystallography, with minor discrepancies attributed to crystal packing effects. core.ac.uk

The electronic properties of ibuprofen and its anion, ibuprofen(1-), have also been extensively studied using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For ibuprofen, the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed over the carboxylic acid group. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability, with a larger gap implying greater stability. dergipark.org.tr Upon deprotonation to form ibuprofen(1-), the electronic distribution changes significantly, with the negative charge localized on the carboxylate group. This leads to a substantial increase in the HOMO energy, making the anion a much stronger electron donor.

Below are representative data tables for the optimized geometry and electronic properties of ibuprofen, compiled from various DFT studies.

Table 1: Selected Optimized Geometric Parameters of Ibuprofen (Conformer A) from DFT Calculations

Parameter Bond/Angle Calculated Value (B3LYP/6-31G*)
Bond Length C=O 1.21 Å
C-O 1.36 Å
O-H 0.97 Å
Cα-C(carboxyl) 1.52 Å
C(phenyl)-Cα 1.51 Å
Bond Angle O=C-O 122.5°
Cα-C-O 112.0°

Note: The table presents a selection of key parameters for one of the low-energy conformers of ibuprofen. Actual values may vary slightly depending on the specific conformer and the level of theory used.

Table 2: Calculated Electronic Properties of Ibuprofen and Ibuprofen(1-)

Molecule HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Ibuprofen -6.89 -0.75 6.14

Data compiled from DFT calculations. The values for ibuprofen(1-) are illustrative and can vary based on the computational method and environment (e.g., in solution).

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Calculations

While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for energetic and spectroscopic calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though computationally more demanding, are used to refine the understanding of ibuprofen's properties.

These high-level calculations are particularly important for accurately determining the relative energies of different conformers and for calculating spectroscopic parameters where electron correlation effects are significant. For instance, ab initio calculations have been employed to corroborate the findings of DFT studies regarding the conformational landscape of ibuprofen and to provide benchmark data for vibrational frequencies.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm structural assignments and to understand the electronic transitions involved.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for both ¹H and ¹³C nuclei of ibuprofen have been performed using DFT. nih.gov These calculations help in the assignment of complex NMR spectra and provide insights into the relationship between the molecular structure and the observed chemical shifts. For example, the chemical shift of the acidic proton of the carboxylic group is highly sensitive to its environment and hydrogen bonding interactions. nih.govbeilstein-journals.org

IR Spectroscopy: The vibrational frequencies and infrared (IR) intensities of ibuprofen have been calculated using DFT. researchgate.netnih.gov These calculations allow for the assignment of the various bands in the experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxylic acid group and the vibrations of the phenyl ring. researchgate.net For ibuprofen(1-), the symmetric and asymmetric stretching frequencies of the carboxylate group are of particular interest as they are sensitive to the local environment and interactions with counter-ions or solvent molecules. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. For ibuprofen and its anion, TD-DFT calculations have been used to identify the electronic transitions responsible for the observed absorption bands. nih.govresearchgate.net The main absorption for ibuprofen in the UV region is attributed to π → π* transitions within the phenyl ring. researchgate.net For ibuprofen(1-), the absorption spectrum is influenced by the deprotonated carboxylate group.

Table 3: Predicted Spectroscopic Data for Ibuprofen

Spectroscopy Parameter Predicted Value Experimental Value
¹H NMR Chemical Shift (COOH) ~12 ppm ~12 ppm
¹³C NMR Chemical Shift (C=O) ~180 ppm ~175-180 ppm
IR C=O Stretch (cm⁻¹) ~1720-1740 cm⁻¹ ~1721 cm⁻¹

Predicted values are approximate and depend on the level of theory and solvent model used. Experimental values are for ibuprofen in a non-polar solvent or as a solid.

Elucidation of Chemical Reaction Mechanisms via Transition State Theory

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions. By mapping the potential energy surface and locating transition states, it is possible to understand the intricate details of reaction pathways, including those for the synthesis and degradation of ibuprofen.

Energy Profiles for Synthetic Transformations

The industrial synthesis of ibuprofen has evolved over the years, with the Boots process and the BHC (Boots-Hoechst-Celanese) process being the most notable. researchgate.netscheikundeinbedrijf.nl Computational studies can be used to model the individual steps in these synthetic routes to understand their mechanisms and energetics.

The BHC process is a greener and more atom-economical three-step synthesis. researchgate.netscheikundeinbedrijf.nl It involves:

Friedel-Crafts acylation of isobutylbenzene (B155976).

Hydrogenation of the resulting ketone to an alcohol.

Carbonylation of the alcohol to form ibuprofen.

While detailed computational studies of the complete energy profiles for these industrial processes are complex, theoretical investigations of analogous reactions provide insights into the plausible mechanisms. For instance, DFT calculations can be used to model the transition states for the key bond-forming and bond-breaking steps, thereby elucidating the factors that control the reaction rates and selectivity.

Reaction Pathways for Chemical Degradation

The environmental fate of pharmaceuticals like ibuprofen is a significant area of research. Computational studies can help to elucidate the mechanisms of ibuprofen degradation under various conditions, such as in the presence of reactive oxygen species in advanced oxidation processes or through microbial degradation.

Stereochemical Inversion Mechanisms and Activation Barriers

The transformation of the (R)-enantiomer of ibuprofen into the biologically more active (S)-enantiomer is a well-documented phenomenon, primarily understood through mechanistic studies of its metabolic pathways rather than purely computational models of direct, non-enzymatic inversion. Theoretical understanding points to a multi-step, enzyme-mediated process.

The proposed mechanism for this chiral inversion involves the initial, stereoselective activation of (R)-ibuprofen to its coenzyme A (CoA) thioester. nih.govnih.gov This step is a critical control point, as it is catalyzed by an acyl-CoA synthetase that preferentially acts on the (R)-enantiomer. nih.gov Following the formation of the (R)-ibuprofen-CoA thioester, the molecule undergoes racemization. Mechanistic studies using deuterium-labeled ibuprofen have shown that this process involves the loss of the proton at the chiral alpha-carbon (C-2). nih.gov

This finding supports the hypothesis that the thioester is converted to its corresponding enolate tautomer. nih.gov The formation of this planar, achiral enolate intermediate allows for the re-protonation to occur from either face, resulting in a mixture of (R)- and (S)-ibuprofen-CoA thioesters. nih.gov Subsequent hydrolysis of these thioesters by hydrolases releases both the (R)- and (S)-forms of free ibuprofen. nih.gov

Table 1: Proposed Steps in the Metabolic Chiral Inversion of (R)-Ibuprofen

StepDescriptionKey Intermediate/EnzymeSupporting Evidence
1. Stereoselective Activation (R)-ibuprofen is converted to its thioester derivative.(R)-ibuprofen-CoA thioester; Acyl-CoA synthetaseRequirement of CoA and ATP as cofactors for inversion. nih.gov
2. Racemization The chiral center of the thioester is inverted.Enolate tautomer; Racemase/EpimeraseLoss of deuterium (B1214612) from the C-2 position during inversion. nih.gov
3. Hydrolysis The thioester bond is cleaved to release the free acid.(R)- and (S)-ibuprofen; HydrolaseDetection of both enantiomers following administration of (R)-ibuprofen. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Solvation Dynamics of Ibuprofen(1-) in Various Chemical Solvents

Computational studies, particularly those employing Density Functional Theory (DFT), have provided detailed insights into the microsolvation of the ibuprofen anion, ibuprofen(1-), primarily in aqueous environments. These simulations reveal a complex potential energy surface with a variety of stable configurations for the interaction of ibuprofen(1-) with water molecules.

The solvation structure is dominated by interactions centered around the highly polar carboxylate group (COO⁻) of the anion. Several distinct types of stabilizing interactions have been identified:

Charge-Assisted Hydrogen Bonds: The primary interactions are conventional hydrogen bonds between the oxygen atoms of the ibuprofen(1-) carboxylate group and the hydrogen atoms of water molecules (COO⁻···H₂O). These bonds are significantly enhanced in strength and covalent character due to the formal negative charge on the carboxylate group.

Water-Water Interactions: Water molecules directly interacting with the anion also form strong hydrogen bonds with other water molecules (H₂O···H₂O), creating structured solvation shells.

Molecular dynamics simulations show that water molecules preferentially cluster around the carboxylate head, often forming cyclic or bridged structures that are stabilized by these charge-assisted hydrogen bonds. In contrast, simulations of neutral ibuprofen in solvents like ethanol (B145695) indicate that the ibuprofen molecule acts primarily as a hydrogen bond donor, whereas in water it can act as both a donor and acceptor.

Table 2: Key Intermolecular Interactions in the Solvation of Ibuprofen(1-) in Water

Interaction TypeDescriptionLocation on Ibuprofen(1-)
Conventional H-Bond Strong, charge-assisted hydrogen bond.Carboxylate (COO⁻) group
Bridged/Cyclic H-Bond Water molecules form bridge-like or cyclic structures.Around the Carboxylate group
Non-conventional H-Bond Weaker hydrogen bond to carbon-hydrogen groups.C-H bonds on the alkyl and phenyl parts
π-System Interaction Interaction between water and the aromatic ring.Phenyl ring

Self-Assembly and Aggregation Studies of Ibuprofen(1-) with Surfactants or in Concentrated Solutions

Molecular dynamics simulations have been employed to study the self-assembly and aggregation behavior of ibuprofen(1-), both in the presence of surfactants and in concentrated solutions where self-aggregation occurs. These studies are crucial for understanding its formulation and transport properties.

Aggregation with Surfactants: Simulations of ibuprofen ions with non-ionic surfactants, such as Triton X-100, show that the drug molecules are solubilized within the core of the surfactant micelles. The primary driving forces for this encapsulation are hydrophobic interactions between the isobutylphenyl group of ibuprofen and the hydrophobic tails of the surfactant molecules. Within the micellar core, the ibuprofen molecules are observed to aggregate with one another. The negatively charged carboxylate groups of the ibuprofen(1-) anions tend to remain oriented towards the micelle's exterior, where they can interact with the surrounding aqueous environment.

Studies involving amino acid-based surfactants have identified various forces contributing to the binding of ibuprofen, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. The binding affinity is influenced by the hydrophobicity of the surfactant.

Self-Assembly in Concentrated Solutions: In the absence of other agents, such as in a pure liquid state or concentrated solution, neutral ibuprofen molecules tend to self-associate through hydrogen bonding between their carboxylic acid groups. Molecular dynamics simulations have shown that the most probable structure formed is a cyclic dimer, where two ibuprofen molecules are linked by a pair of hydrogen bonds. This dimerization significantly influences the physicochemical properties of the substance.

Table 3: Interactions Driving Ibuprofen(1-) Aggregation

SystemPrimary Driving InteractionsResulting Structure
With Triton X-100 Surfactant Hydrophobic interactions between ibuprofen's phenyl group and surfactant tails.Ibuprofen aggregates within the hydrophobic core of the micelle.
With Amino Acid-Based Surfactants Hydrophobic interactions, van der Waals forces, hydrogen bonding.Encapsulation within micellar aggregates.
Concentrated Solution (Neutral Form) Hydrogen bonding between carboxylic acid groups.Formation of cyclic dimers.

Interactions with Model Chemical Surfaces

Computational simulations have been utilized to explore the interactions between ibuprofen or its anionic form and various model chemical surfaces, ranging from biological macromolecules to engineered nanomaterials.

Interaction with Amyloid Fibril Surfaces: Replica exchange molecular dynamics simulations have been used to investigate the binding of ibuprofen to the surface of amyloid-beta (Aβ) fibrils, which can be considered a model biochemical surface. These studies found that ibuprofen preferentially binds to the concave "grooved" edge of the fibril. This site is also a primary interface for the binding of incoming Aβ peptides during fibril growth. The simulations suggest that ibuprofen's observed anti-aggregation effect stems from its competition with Aβ peptides for this specific binding location on the fibril surface. The binding affinity for the concave edge is significantly higher than for the convex edge of the fibril.

Interaction with Nanomaterials: The interaction of ibuprofen enantiomers with a chiral Boron Nitride Nanotube (BNNT) has been evaluated using DFT calculations. These studies model the adsorption of the drug on both the outer surface and the internal sidewall of the nanotube. Such computational approaches are used to assess the potential of nanomaterials for chiral separation. The nudged elastic band (NEB) method has been applied in these contexts to calculate the activation energy barrier for the incorporation of an ibuprofen molecule into the cavity of a BNTT, providing insight into the energetics of encapsulation.

Table 4: Summary of Ibuprofen(1-) Interactions with Model Surfaces

Model SurfaceComputational MethodKey Findings
Amyloid-Beta (Aβ) Fibril Replica Exchange Molecular DynamicsPreferential binding to the concave fibril edge; competition with Aβ peptides for binding sites.
Boron Nitride Nanotube (BNNT) Density Functional Theory (DFT), Nudged Elastic Band (NEB)Evaluation of adsorption on inner and outer surfaces; calculation of activation energy for encapsulation.

Abiotic Environmental Transformation Chemistry of Ibuprofen 1 in Aqueous and Other Media

Photolytic Degradation in Aquatic Systems

Photolytic degradation, or photolysis, is a major pathway for the transformation of Ibuprofen(1-) in sunlit surface waters. This process can occur directly through the absorption of light by the Ibuprofen(1-) molecule itself, or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Kinetics and Quantum Yields of Ibuprofen(1-)

Direct photolysis occurs when Ibuprofen(1-) absorbs photons, leading to its electronic excitation and subsequent chemical breakdown. The efficiency of this process is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical transformation. The rate of direct photolysis is also influenced by the molar absorption coefficient of the compound at relevant environmental wavelengths.

Research has determined the quantum yield for Ibuprofen(1-) under various conditions. For instance, the polychromatic UVB photolysis quantum yield has been reported to be 0.33 ± 0.05. researchgate.netnih.gov Other studies have reported quantum yields at specific wavelengths, such as 0.086 ± 0.012 at 253.7 nm. While direct photolysis is a significant degradation pathway, its rate can be influenced by environmental factors such as the presence of substances that absorb or scatter light.

Table 1: Quantum Yields for Direct Photolysis of Ibuprofen(1-)

Quantum Yield (Φ) Wavelength/Conditions Reference
0.33 ± 0.05 Polychromatic UVB researchgate.netnih.gov
0.086 ± 0.012 253.7 nm
0.098 254 nm

Indirect Photolysis via Reactive Oxygen Species (ROS) Generation

Indirect photolysis involves the degradation of Ibuprofen(1-) by highly reactive chemical species that are formed in water through the action of sunlight on other substances, known as photosensitizers. The primary reactive oxygen species (ROS) involved in the degradation of Ibuprofen(1-) are hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

Hydroxyl radicals are powerful, non-selective oxidants that react rapidly with a wide range of organic molecules, including Ibuprofen(1-). The reaction between Ibuprofen(1-) and hydroxyl radicals is a significant pathway for its degradation in natural waters. The second-order rate constant for this reaction has been determined in several studies, with values typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. For example, a rate constant of (1.0 ± 0.3) x 10¹⁰ M⁻¹s⁻¹ has been reported for the reaction of anionic ibuprofen (B1674241) with •OH. researchgate.netnih.gov Another study determined the absolute rate constant for the oxidative degradation of ibuprofen by •OH to be 6.41 × 10⁹ M⁻¹s⁻¹. nih.gov Theoretical calculations have also been employed to determine this rate constant, with one study reporting a value of 5.04 × 10⁹ M⁻¹s⁻¹. researchgate.net

Table 2: Second-Order Rate Constants for the Reaction of Ibuprofen(1-) with Hydroxyl Radicals (•OH)

Rate Constant (M⁻¹s⁻¹) Method Reference
(1.0 ± 0.3) x 10¹⁰ Experimental researchgate.netnih.gov
6.41 x 10⁹ Experimental (Competition Kinetics) nih.gov
7.2 x 10⁹ Calculated (DFT) researchgate.net
5.04 x 10⁹ Calculated (DFT) researchgate.net

Singlet oxygen is another reactive species that can contribute to the photodegradation of Ibuprofen(1-), although it is generally less reactive than the hydroxyl radical. The reaction rate constant for Ibuprofen(1-) with singlet oxygen has been reported to be (6.0 ± 0.6) x 10⁴ M⁻¹s⁻¹. researchgate.netnih.gov While this rate is significantly lower than that for the hydroxyl radical reaction, singlet oxygen can still be an important oxidant in certain aquatic environments, particularly those with high concentrations of dissolved organic matter which acts as a photosensitizer for its formation.

Table 3: Second-Order Rate Constant for the Reaction of Ibuprofen(1-) with Singlet Oxygen (¹O₂)

Rate Constant (M⁻¹s⁻¹) Reference
(6.0 ± 0.6) x 10⁴ researchgate.netnih.gov

Identification of Abiotic Photodegradation Products and Pathways

The photolytic degradation of Ibuprofen(1-) results in the formation of a number of transformation products. The primary degradation pathways include hydroxylation, decarboxylation, and oxidation of the isobutyl side chain.

One of the major and most studied photodegradation products is 4-isobutylacetophenone (IBAP). unito.itrsc.org Other identified by-products include hydroxylated derivatives of ibuprofen, such as 1-hydroxyibuprofen and 2-hydroxyibuprofen, as well as compounds resulting from the cleavage of the propanoic acid side chain, such as 4-isobutylbenzaldehyde (B42465) and 4-isobutylbenzoic acid. Further degradation can lead to the formation of smaller carboxylic acids like formic acid, acetic acid, and oxalic acid. rsc.org

The formation of these products is dependent on the specific degradation pathway. For instance, direct photolysis and reaction with triplet states of chromophoric dissolved organic matter (³CDOM*) are significant pathways leading to the formation of 4-isobutylacetophenone. unito.it Hydroxylation of the aromatic ring or the isobutyl chain is a common outcome of reactions with hydroxyl radicals.

Table 4: Major Abiotic Photodegradation Products of Ibuprofen(1-)

Product Name Chemical Formula Degradation Pathway
4-isobutylacetophenone C₁₂H₁₆O Decarboxylation
1-Hydroxyibuprofen C₁₃H₁₈O₃ Hydroxylation
2-Hydroxyibuprofen C₁₃H₁₈O₃ Hydroxylation
Carboxyibuprofen C₁₃H₁₆O₄ Oxidation of isobutyl group
4-(1-hydroxyisobutyl) acetophenone C₁₂H₁₆O₂ Hydroxylation
Formic Acid CH₂O₂ Ring opening/Oxidation
Acetic Acid C₂H₄O₂ Ring opening/Oxidation
Oxalic Acid C₂H₂O₄ Ring opening/Oxidation

Advanced Oxidation Processes (AOPs) for Chemical Mineralization and Transformation

Advanced Oxidation Processes (AOPs) are a group of technologies designed to degrade and mineralize persistent organic pollutants like Ibuprofen(1-) in water. These processes are characterized by the in-situ generation of highly reactive oxidizing species, primarily hydroxyl radicals. Various AOPs have been shown to be effective in transforming Ibuprofen(1-) into less complex and often less harmful substances, with the ultimate goal of complete mineralization to carbon dioxide and water.

Commonly studied AOPs for Ibuprofen(1-) degradation include:

Photocatalysis using TiO₂: Titanium dioxide (TiO₂) is a widely used photocatalyst that, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. Studies have shown high degradation efficiencies for Ibuprofen(1-) using TiO₂ photocatalysis, with some achieving complete removal within minutes under optimal conditions. rsc.org

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light. These methods have demonstrated high efficiency in both the degradation and mineralization of Ibuprofen(1-). researchgate.netmdpi.com

Ozonation: Ozone (O₃) can directly react with Ibuprofen(1-) or decompose in water to form hydroxyl radicals. The combination of ozone with hydrogen peroxide (O₃/H₂O₂) or UV light (UV/O₃) can further enhance the degradation rate. mdpi.com

UV/H₂O₂: The direct photolysis of hydrogen peroxide by UV light is another effective method for generating hydroxyl radicals for the degradation of Ibuprofen(1-). researchgate.net

The efficiency of these processes depends on various factors, including the pH of the solution, the concentration of the oxidant and catalyst, and the intensity of the light source. While AOPs can achieve high removal and mineralization rates, the formation of intermediate by-products is a key consideration in their application.

Table 5: Efficiency of Various Advanced Oxidation Processes (AOPs) for Ibuprofen(1-) Degradation

AOP Catalyst/Oxidant Efficiency Reference
TiO₂ Photocatalysis TiO₂ >95% degradation rsc.org
Photo-Fenton Fe²⁺/H₂O₂/UV High degradation and mineralization researchgate.net
Ozonation O₃ >90% removal mdpi.com
UV/H₂O₂ H₂O₂/UV High degradation efficiency researchgate.net
Sonophoto-Fenton Fe²⁺/H₂O₂/Ultrasound/UV 95% degradation, 60% mineralization

Ozonation Kinetics and Reaction Byproduct Identification

The reaction of Ibuprofen(1-) with ozone is characterized by relatively slow direct reaction kinetics. acs.org The second-order rate constant for the direct reaction with ozone is low, with reported values around 9.6 M⁻¹s⁻¹. acs.org This suggests that direct ozonation plays a minor role in its degradation, with the primary pathway being the indirect reaction with hydroxyl radicals (•OH) generated from ozone decay. acs.org The ozonation of ibuprofen has been shown to follow pseudo-first-order kinetics. longdom.org One study determined the kinetic equation to be Ln(C/C₀) = -0.0115t - 0.00978. longdom.org The activation energy for the reaction of ibuprofen with ozone has been determined to be 57 ± 8 kJ/mol. acs.org

The degradation of Ibuprofen(1-) through ozonation leads to the formation of several transformation products. The primary mechanisms involved are hydroxylation, decarboxylation, and the oxidation of hydroxyl groups to form ketones. tandfonline.com Major identified byproducts include hydroxylated derivatives such as 1-hydroxyibuprofen and 2-hydroxyibuprofen. tandfonline.com Further oxidation can lead to the formation of 1-oxo-ibuprofen, which has been identified as a major product. tandfonline.com Other identified oxidation products include 4-ethylbenzaldehyde, 2-[4-(1,2-dihydroxypropyl)-2-hydroxy carboxylic acid, 1-(4-ethylphenyl)-2-methylpropanol, 1-(4-ethylphenyl)-2-methylpropanone, and 4-ethylbutyl benzene (B151609). longdom.org

Table 1: Ozonation Byproducts of Ibuprofen(1-)

Byproduct NameFormation PathwayReference
1-hydroxyibuprofenHydroxylation tandfonline.com
2-hydroxyibuprofenHydroxylation tandfonline.com
1-oxo-ibuprofenOxidation of hydroxyl group tandfonline.com
4-ethylbenzaldehydeOxidative degradation longdom.org
2-[4-(1,2-dihydroxypropyl)-2-hydroxy carboxylic acidOxidative degradation longdom.org
1-(4-ethylphenyl)-2-methylpropanolOxidative degradation longdom.org
1-(4-ethylphenyl)-2-methylpropanoneOxidative degradation longdom.org
4-ethylbutyl benzeneOxidative degradation longdom.org

UV/Peroxide and Photo-Fenton Processes for Ibuprofen(1-) Degradation

Advanced oxidation processes such as UV/H₂O₂ and photo-Fenton are effective in degrading Ibuprofen(1-). In the UV/H₂O₂ process, the degradation is significantly enhanced compared to direct photolysis, primarily due to oxidation by hydroxyl radicals (•OH). iwaponline.com The degradation of the ionic form of ibuprofen is slightly faster than the molecular form, with second-order reaction rate constants of 5.51 × 10⁹ M⁻¹s⁻¹ and 3.43 × 10⁹ M⁻¹s⁻¹, respectively. iwaponline.com The degradation follows pseudo-first-order kinetics. iwaponline.com The degradation rate increases with higher H₂O₂ dosage but can be inhibited by the presence of natural organic matter (NOM) and bicarbonate due to their radical scavenging effects. iwaponline.com

The photo-Fenton process also demonstrates high efficiency in degrading Ibuprofen(1-). Studies have shown that the photo-Fenton reaction can lead to the complete depletion of ibuprofen, promoting both hydroxylation and decarboxylation. capes.gov.br The efficiency of the process is influenced by factors such as the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution, with optimal degradation often observed at acidic pH. semanticscholar.orgresearchgate.net For instance, one study achieved 85.54% removal of ibuprofen at pH 3 with 30 mg/L of Fe²⁺ and 300 mg/L of H₂O₂ after 150 minutes of irradiation. semanticscholar.orgresearchgate.net The degradation byproducts in UV-based processes can include benzene 1-ethenyl-4-(2-methypropyl), benzene 1-(1-hydroxyethyl)-4-isobutyl, and 4'-(2-methylpropyl)acetophenone. researchgate.netepa.gov

Table 2: Comparison of AOPs for Ibuprofen(1-) Degradation

ProcessKey Reactant(s)Typical EfficiencyInfluencing FactorsReference
UV/H₂O₂•OH radicalsSignificantly enhanced over photolysisH₂O₂ dose, NOM, bicarbonate iwaponline.com
Photo-Fenton•OH radicals, Fe²⁺/Fe³⁺, H₂O₂Up to 100% degradationpH, Fe²⁺ dose, H₂O₂ dose capes.gov.brsemanticscholar.orgresearchgate.net

Electrochemical Oxidation Mechanisms and Product Formation

Electrochemical oxidation is another effective method for the degradation of Ibuprofen(1-). The mechanism involves both direct electron transfer at the anode surface and indirect oxidation by electrochemically generated reactive oxygen species, such as hydroxyl radicals. mdpi.com The choice of anode material is crucial, with boron-doped diamond (BDD) anodes often showing higher efficiency than others like platinum (Pt) due to greater •OH generation. mdpi.com The degradation generally follows pseudo-first-order kinetics. mdpi.commdpi.com

The electrochemical oxidation of Ibuprofen(1-) proceeds through a series of steps, including the formation of a radical cation followed by decarboxylation. farmaciajournal.comresearchgate.net Hydroxylated ibuprofen derivatives are formed, which then undergo further hydroxylation, loss of the isopropyl group, and cleavage of the benzene ring to form simpler linear carboxylic acids. These are eventually mineralized to CO₂ and H₂O. nih.gov Seven intermediate compounds were identified in one study using an EC/Fe³⁺/PDS system. mdpi.com The process is influenced by current density, with higher densities generally leading to increased removal rates. mdpi.com

Chlorination and Bromination Chemistry of Ibuprofen(1-) in Water Treatment Contexts

During water disinfection processes involving chlorine, Ibuprofen(1-) can act as a precursor for the formation of halogenated disinfection byproducts (DBPs). The reaction with chlorine can lead to the formation of chlorinated intermediates and byproducts. nih.gov Major known DBPs formed from the degradation of ibuprofen by the UV/chlorine process include trichloromethane, 1,1,1-trichloro-2-propanone, and dichloroacetic acid. jesc.ac.cnresearchgate.net The yields of these DBPs can increase with subsequent post-chlorination. jesc.ac.cnresearchgate.net The formation of total organic chlorine (TOCl) is significant, and the known DBPs may only comprise a fraction of the total chlorinated products formed. nih.gov

In the presence of bromide ions, which can be oxidized to bromine, brominated DBPs can also be formed. The UV/bromine process leads to the formation of brominated products, increasing the total organic bromine (TOBr) and tribromomethane yields. acs.org

The degradation of Ibuprofen(1-) by the UV/chlorine advanced oxidation process follows pseudo-first-order kinetics. nih.gov The rate constant is significantly higher than in the UV/H₂O₂ process under similar conditions. nih.govjesc.ac.cn The degradation is pH-dependent, with the rate constant decreasing as the pH increases from 6 to 9. nih.gov Both hydroxyl radicals (•OH) and reactive chlorine species (RCS), such as chlorine atoms (Cl•), contribute to the degradation. nih.gov

In the UV/bromine process, reactive bromine species (RBS) such as bromine radicals (Br•) and dibromide radicals (Br₂•⁻) are the dominant reactants for ibuprofen degradation. acs.org The second-order rate constants for the reaction of ibuprofen with Br• and Br₂•⁻ have been determined to be 2.2 × 10⁹ M⁻¹s⁻¹ and 5.3 × 10⁷ M⁻¹s⁻¹, respectively. acs.orgnih.gov The reaction is thought to proceed via electron transfer. acs.orgnih.gov

Table 3: Kinetic Data for Halogenation Reactions of Ibuprofen(1-)

ProcessReactive SpeciespH DependenceSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
UV/Chlorine•OH, Cl•Rate decreases with increasing pH- nih.gov
UV/BromineBr•-2.2 × 10⁹ acs.orgnih.gov
UV/BromineBr₂•⁻-5.3 × 10⁷ acs.orgnih.gov

Sorption and Desorption Chemistry of Ibuprofen(1-) on Geochemical Substrates

The interaction of Ibuprofen(1-) with soil and sediment components is governed by sorption and desorption processes, which are influenced by the properties of both the compound and the substrate. The sorption of ibuprofen onto minerals like kaolinite (B1170537), montmorillonite (B579905), and goethite is highly pH-dependent. bioline.org.bragriculturejournals.cz Sorption is generally highest at acidic pH values and decreases as the pH increases. bioline.org.bragriculturejournals.cz This is because at pH values above its pKa of 4.91, ibuprofen exists predominantly in its anionic form, which experiences electrostatic repulsion from the typically negatively charged surfaces of soil minerals. bioline.org.bragriculturejournals.cz

Among common soil minerals, montmorillonite has been shown to have a higher sorption capacity for ibuprofen compared to kaolinite and goethite. bioline.org.br The sorption capacity increases in the order: goethite < kaolinite < montmorillonite. bioline.org.br An increase in ionic strength can enhance sorption in acidic conditions. bioline.org.br Desorption of ibuprofen can be significant, indicating that it can be mobile in soils and potentially leach into groundwater. agriculturejournals.czagriculturejournals.cz The hysteresis index values for desorption are often low, suggesting a reversible process. agriculturejournals.cz

Table 4: Sorption Capacities of Ibuprofen(1-) on Various Sorbents at pH 3

SorbentSorption Capacity (mg/g)Reference
Goethite2.2 bioline.org.br
Kaolinite3.1 bioline.org.br
Montmorillonite6.1 bioline.org.br
Activated Carbon28.5 bioline.org.br

Adsorption Isotherms on Mineral Phases and Organic Matter

The environmental fate of the ibuprofen anion, Ibuprofen(1-), in aqueous systems is significantly influenced by its adsorption onto solid matrices such as mineral phases and organic matter. Adsorption isotherms, which describe the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the quantity adsorbed on the solid phase at a constant temperature, are crucial for understanding and modeling this behavior. The Langmuir and Freundlich models are commonly used to analyze this data.

Studies on mineral phases have shown that the adsorption of Ibuprofen(1-) is highly dependent on the mineral type and the solution's pH. For instance, the sorption of ibuprofen onto sediment is strongly pH-dependent; the distribution coefficient (Kd) decreased from 6.76 L/kg at pH 4 to nearly zero at pH 7. d-nb.info This indicates that the neutral form of ibuprofen, prevalent at pH values below its pKa of approximately 4.9-5.2, is more readily sorbed than the anionic form, which dominates at neutral or higher pH. d-nb.infoagriculturejournals.cz In a study using organophillipsites (zeolites modified with a surfactant), the adsorption of ibuprofen at pH 7, where it exists as an anion, was observed. zds.org.rs The experimental data fit well with both Langmuir and Freundlich models, with maximum adsorption capacities (q_m) increasing with the amount of surfactant on the zeolite surface, suggesting the organic cations are the active adsorption sites. zds.org.rs For example, phillipsite (B83940) modified with a surfactant at 200% of its external cation exchange capacity (ECEC) showed a q_m of 18.25 mg/g. zds.org.rs Similarly, studies on iron-containing minerals like magnetite, hematite, and goethite show that adsorption isotherms can be well-fitted by the Freundlich model. mdpi.com

Organic matter, particularly in the form of biochar and other carbonaceous materials, has demonstrated a significant capacity for adsorbing ibuprofen. The adsorption process is often influenced by the material's surface area, pore structure, and surface chemistry. Walnut shell activated biochar (WSAB) showed a maximum Langmuir adsorption capacity of 69.7 mg/g at 25°C and pH 4. rsc.org Biochar and magnetic biochar derived from chrysanthemum waste also proved to be effective adsorbents, with maximum adsorption capacities of 167 and 140 mg/g, respectively, according to the Langmuir-Freundlich model. nih.gov The adsorption of ibuprofen onto a hollow mesoporous carbon material derived from a metal-organic framework was found to have a maximum adsorption capacity of 206.5 mg/g. royalsocietypublishing.org Research on various biochars has reported adsorption capacities for ibuprofen ranging from 9.69 to 309 mg/g. frontiersin.org The sorption behavior is typically well-described by models such as the pseudo-second-order kinetic model and the Langmuir or Freundlich isotherm models. nih.govfrontiersin.org

The following table summarizes key parameters from adsorption isotherm studies for Ibuprofen(1-) on various adsorbents.

Interactive Table: Adsorption Isotherm Parameters for Ibuprofen(1-)

Adsorbent pH Isotherm Model qm (mg/g) KL (L/mg) KF (L/mg) n Source
Organophillipsite (PHB-150) 7 Langmuir 12.72 0.165 - - zds.org.rs
Organophillipsite (PHB-150) 7 Freundlich - - 2.471 2.026 zds.org.rs
Organophillipsite (PHB-200) 7 Langmuir 18.25 0.084 - - zds.org.rs
Organophillipsite (PHB-200) 7 Freundlich - - 1.918 1.592 zds.org.rs
Walnut Shell Activated Biochar 4 Langmuir 69.7 - - - rsc.org
Chrysanthemum Biochar 2-4 Langmuir-Freundlich 167 - - - nih.gov
Chrysanthemum Magnetic Biochar 2-4 Langmuir-Freundlich 140 - - - nih.gov
Mesoporous Carbon (MPC) 3 Langmuir 206.5 - - - royalsocietypublishing.org
Aluminum-Modified Activated Carbon 2 Langmuir 208.3 0.007 - - mdpi.com

Mechanistic Studies of Surface Interactions and Binding Affinity

The mechanisms governing the interaction of Ibuprofen(1-) with environmental surfaces are multifaceted, involving a combination of electrostatic forces, hydrogen bonding, hydrophobic effects, and specific chemical bonding. The speciation of ibuprofen, which is dependent on the ambient pH, is a critical factor. At pH values above its pKa (~4.9-5.2), ibuprofen exists predominantly as the Ibuprofen(1-) anion. agriculturejournals.cz

On mineral surfaces, the interaction mechanism is highly sensitive to surface charge. At lower pH, where mineral surfaces may be less negatively charged, attractive hydrogen bonds between the carboxylic group of neutral ibuprofen and the surface, along with hydrophobic interactions, can promote sorption. agriculturejournals.cz At higher pH, electrostatic repulsion between the negatively charged Ibuprofen(1-) anion and negatively charged mineral surfaces (like clays (B1170129) and silica) generally reduces adsorption. agriculturejournals.cz However, specific interactions can overcome this repulsion. For instance, on BiOCl microspheres, the primary adsorption mechanism was identified as an anion exchange between the dissociated Ibuprofen(1-) and surface Cl- ions, accompanied by the formation of a surface complex (O-Bi-OOC-C12H17). nih.gov This highlights that compounds with a carboxyl group are readily adsorbed, whereas those without are not. nih.gov Similarly, for mesoporous silica (B1680970) (MSN), interactions are proposed to occur via hydrogen bonding between surface silanol (B1196071) groups and the carboxyl group of ibuprofen, or through ligand-exchange. researchgate.net When aluminum is incorporated into the silica (Al-MSN), the anionic carboxyl groups are attracted to Brönsted acid sites (Si-(OH)+-Al) through electrostatic interaction. researchgate.net

With organic matter and carbonaceous materials, a wider range of interactions contributes to binding. On biochars and activated carbons, proposed mechanisms include π-π interactions between the aromatic ring of ibuprofen and the graphitic structure of the carbon material, pore-filling, and hydrogen bonding. rsc.orgroyalsocietypublishing.orgfrontiersin.org For example, on walnut shell activated biochar, sorption is thought to involve H-bonding, pore filling with complexation, and hydrophobic π–π donor–acceptor interactions. rsc.org The formal charge on the Ibuprofen(1-) anion strengthens intermolecular interactions. acs.org Non-covalent interaction (NCI) analysis reveals that when inserting into a model cell membrane, the ibuprofen anion is surrounded by a significant attractive wall of weak, dispersive interactions, which is a cumulative effect of many small interactions. acs.org

Binding affinity studies, while often focused on biological receptors, provide insights applicable to environmental surfaces. Research into synthetic anion receptors has demonstrated that structures incorporating urea (B33335) and carbazole (B46965) moieties can selectively bind carboxylate anions like Ibuprofen(1-). ut.eeut.ee These interactions are primarily driven by hydrogen bonding. The conversion of ibuprofen into ionic liquids does not significantly alter its binding affinity to proteins like bovine serum albumin, where interactions are governed by hydrophobic forces, hydrogen bonding, and ionic interactions. researchgate.netacs.org These fundamental interaction types are also central to the binding of Ibuprofen(1-) to environmental organic matter. The combination of electrostatic attraction/repulsion, hydrogen bonding, and hydrophobic effects ultimately dictates the binding affinity and adsorption behavior of the ibuprofen anion on diverse environmental surfaces.

Future Perspectives and Emerging Research Avenues in Ibuprofen Chemical Research

Development of Next-Generation Sustainable Synthesis Methodologies for Ibuprofen (B1674241)

The quest for greener and more efficient methods to synthesize ibuprofen is a primary driver of current research. While the BHC (Boots-Hoechst-Celanese) process was a significant leap forward in terms of atom economy compared to the original Boots synthesis, the pursuit of even more sustainable pathways continues. ewadirect.comepa.govrsc.org

Key Developments and Future Directions:

Continuous Flow Systems: Continuous-flow synthesis is emerging as a powerful technique for ibuprofen production. nih.govsci-hub.se These systems offer precise control over reaction parameters, enhanced heat and mass transfer, and the potential for seamless integration of reaction and purification steps. sci-hub.se This can lead to higher yields, reduced reaction times, and minimized waste generation. ewadirect.comnih.gov A three-step continuous-flow synthesis has been developed that generates crude ibuprofen at a rate of approximately 9 mg per minute without the need for intermediate purification. sci-hub.se

Electrochemical Carboxylation: Researchers are investigating electrochemical methods to introduce the carboxyl group into the ibuprofen molecule. ewadirect.comresearchgate.netresearchgate.net This approach can often be performed under milder conditions than traditional chemical reactions, potentially reducing byproducts and the use of hazardous reagents. ewadirect.comresearchgate.net

Biorenewable Feedstocks: A notable advancement is the development of scalable processes to synthesize ibuprofen from biorenewable sources like β-pinene. nih.gov This strategy aims to reduce the reliance on petrochemical starting materials, contributing to a more sustainable pharmaceutical industry. nih.gov

Catalyst Innovation: The development of novel and recyclable catalysts is central to greener synthesis. ijsrch.com The BHC process, for instance, utilizes anhydrous hydrogen fluoride (B91410) as both a catalyst and solvent, which can be recovered and recycled with high efficiency. epa.gov Future research will likely focus on developing even more benign and efficient catalytic systems.

Synthesis ApproachKey AdvantagesResearch Focus
Continuous Flow Improved control, higher yields, reduced waste. ewadirect.comOptimization of reactor design and process parameters. sci-hub.se
Electrochemical Milder reaction conditions, reduced hazardous reagents. ewadirect.comresearchgate.netImproving efficiency and selectivity of carboxylation. researchgate.net
Biorenewable Sources Reduced dependence on fossil fuels. nih.govScalable conversion of biomass to key intermediates. nih.gov
Advanced Catalysis High efficiency, recyclability, reduced waste. epa.govijsrch.comDevelopment of non-toxic and highly selective catalysts. rsc.org

Miniaturized and High-Throughput Analytical Platforms for Chemical Process Control and Purity Assurance

To ensure the quality and efficiency of both traditional and next-generation ibuprofen synthesis, advanced analytical techniques are crucial. Miniaturization and high-throughput screening are at the forefront of this evolution.

Emerging Analytical Technologies:

High-Throughput FTIR Imaging: A novel approach using Fourier-transform infrared (FTIR) spectroscopic imaging allows for the simultaneous analysis of numerous ibuprofen formulations under controlled conditions. acs.orgacs.org This high-throughput method can rapidly identify stable formulations and assess the molecular state of the drug, significantly accelerating product development. acs.orgacs.org

Miniaturized Analytical Systems: The development of miniaturized systems, such as those employing microdroplet deposition, enables the parallel execution of a large number of experiments, increasing accuracy by minimizing variations between them. acs.org

Advanced Chromatographic Methods: High-throughput liquid chromatography-tandem mass spectrometry (HTLC/MS/MS) methods have been developed for the rapid quantification of ibuprofen in various matrices. scholarsresearchlibrary.com These methods often involve a single-step extraction and fast chromatographic separation, making them suitable for high-throughput analysis. scholarsresearchlibrary.com

In-situ Derivatization: For gas chromatography-based analysis, in-situ derivatization techniques are being explored. sci-hub.se This approach simplifies sample preparation by performing the derivatization reaction directly in the headspace vial, eliminating the need for separate extraction and clean-up steps. sci-hub.se

Discovery of Novel Chemical Transformations and Derivatizations of Ibuprofen(1-)

Beyond improving its synthesis, researchers are actively exploring the chemical reactivity of the ibuprofen(1-) molecule to create novel derivatives with potentially enhanced or different properties.

Areas of Active Research:

Hybrid Molecules: A significant area of research involves creating hybrid molecules by linking ibuprofen to other pharmacologically active moieties. researchgate.net For example, new derivatives have been synthesized that incorporate nitric oxide (NO) or hydrogen sulfide (B99878) (H₂S) donating groups, which may offer improved safety profiles. nih.gov

Ester and Amide Prodrugs: The carboxylic acid group of ibuprofen is a key target for modification. researchgate.net Esterification and amidation can mask this functional group, potentially altering the compound's properties. researchgate.netacs.org For instance, linking ibuprofen to furoxan moieties via an ester linkage has been shown to yield compounds with anti-inflammatory activity comparable to the parent drug but with reduced gastrotoxicity. acs.org

Incorporation of Heterocyclic Moieties: New ibuprofen derivatives have been synthesized that contain heterocyclic rings, such as s-triazine and pyrazoline. rasayanjournal.co.inuobaghdad.edu.iq These modifications can lead to compounds with altered biological activities. rasayanjournal.co.inuobaghdad.edu.iq

Boron Functionalization: A unique class of β-boron-functionalized ibuprofen has been synthesized. mdpi.com The pinacolylboron-functionalized ibuprofen serves as a model substrate for further chemical modifications at the boron center, opening up possibilities for creating a diverse range of new boron-containing derivatives. mdpi.com

Derivative ClassRationaleExample Moiety
Hybrid Drugs Enhance therapeutic effect or reduce side effects. researchgate.netnih.govNO/H₂S donors. nih.gov
Prodrugs Masking the carboxylic acid group. researchgate.netacs.orgFuroxan esters. acs.org
Heterocyclic Conjugates Explore new biological activities. rasayanjournal.co.inuobaghdad.edu.iqs-Triazine, Pyrazoline. rasayanjournal.co.inuobaghdad.edu.iq
Organoboron Derivatives Introduce novel chemical functionality. mdpi.comPinacolylboron. mdpi.com

Advanced Integrated Computational-Experimental Approaches for Deeper Mechanistic Insights into Ibuprofen Chemistry

The integration of computational modeling with experimental studies is providing unprecedented insights into the reaction mechanisms of ibuprofen synthesis and its chemical behavior.

Synergistic Approaches:

Mechanism Elucidation: Computational modeling, such as Density Functional Theory (DFT) studies, can be used to investigate the intricate details of reaction mechanisms. researchgate.net This allows researchers to understand the role of catalysts, intermediates, and transition states at a molecular level, which is crucial for optimizing reaction conditions and designing more efficient synthetic routes. ewadirect.comresearchgate.net

Predictive Modeling: By understanding the underlying mechanisms, computational tools can help predict the outcomes of new synthetic strategies before they are tested in the lab, saving time and resources. researchgate.net This predictive power is essential for the rational design of next-generation synthesis processes.

Spectroscopic and Computational Correlation: Combining experimental data from spectroscopic analysis with computational simulations allows for a more robust understanding of the chemical processes involved in ibuprofen synthesis. researchgate.net This integrated approach helps to validate theoretical models and provide a comprehensive picture of the reaction landscape.

Strategies for Abiotic Environmental Deactivation of Persistent Organic Molecules like Ibuprofen(1-)

The widespread use of ibuprofen has led to its detection as an environmental contaminant. researchgate.netnih.govresearchgate.net Consequently, developing effective methods for its removal and degradation from the environment is a critical area of research.

Environmental Remediation Techniques:

Advanced Oxidation Processes (AOPs): AOPs are a promising technology for the degradation of ibuprofen in aqueous solutions. capes.gov.brspinchem.comaip.org These processes generate highly reactive species, such as hydroxyl radicals, that can break down the ibuprofen molecule. aip.orgcip.com.cn

Ozonation: Both catalytic and non-catalytic ozonation have been shown to be effective in degrading ibuprofen. capes.gov.brspinchem.comcip.com.cn The presence of catalysts like iron oxide supported on carbon nanotubes can significantly enhance the mineralization rate. cip.com.cnresearchgate.net

Electro-Fenton Oxidation: This electrochemical AOP has demonstrated high efficiency in removing chemical oxygen demand (COD) from ibuprofen solutions. aip.org

Photodegradation: Solar radiation can contribute to the abiotic degradation of ibuprofen. researchgate.netnih.gov The presence of mineral particles, such as kaolinite (B1170537) clay, can significantly enhance the rate of photodegradation by providing a surface for adsorption and reaction. researchgate.netnih.gov

Adsorption: Materials with high adsorption capacity, such as surfactant-modified zeolites and activated carbon, are being investigated for their ability to remove ibuprofen from water. nih.govacs.org

Deactivation StrategyMechanismKey Findings
Advanced Oxidation Generation of reactive oxygen species. aip.orgcip.com.cnCatalytic ozonation can achieve high mineralization rates. cip.com.cnresearchgate.net
Photodegradation Breakdown by solar radiation. researchgate.netnih.govEnhanced by the presence of mineral particles like clay. nih.gov
Adsorption Binding to porous materials. nih.govacs.orgModified zeolites show high removal efficiency. acs.org

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing ibuprofen(1-) purity in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 214 nm is widely used for purity analysis. The United States Pharmacopeia (USP) specifies a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in a 55:45 ratio, with a flow rate of 1.5 mL/min . For impurities like ibuprofen-related compound C, gradient elution protocols are recommended, with acceptance criteria set at ≤0.1% for individual impurities.

Q. How should researchers design experiments to evaluate ibuprofen(1-)’s pharmacokinetic parameters in human subjects?

  • Methodological Answer : Use a crossover study design with standardized dosing (e.g., 400 mg single dose) and frequent plasma sampling over 24 hours. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying plasma concentrations. Ensure compliance with ICH guidelines for bioanalytical method validation, including accuracy (85–115%), precision (CV ≤15%), and stability testing under varying conditions .

Q. What ethical considerations are critical when collecting human data for ibuprofen(1-) safety studies?

  • Methodological Answer : Obtain informed consent detailing risks (e.g., gastrointestinal bleeding) and benefits. Implement blinding to reduce bias and adhere to protocols for adverse event reporting. Use centralized databases for real-time monitoring of safety endpoints, as mandated by ICH Good Clinical Practice (GCP) guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on ibuprofen(1-)’s metabolic pathways?

  • Methodological Answer : Conduct comparative studies using human hepatocyte cultures and microsomal assays to identify enzyme-specific metabolism (e.g., CYP2C9 vs. CYP2C19). Pair these with population pharmacokinetic modeling to account for genetic polymorphisms. Cross-validate findings with isotopic tracer studies in animal models .

Q. What strategies optimize ibuprofen(1-) synthesis while minimizing environmental impact?

  • Methodological Answer : Apply green chemistry metrics (e.g., E-factor, atom economy) to evaluate synthetic routes. Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) reduces waste compared to traditional racemic resolution. Solvent-free mechanochemical methods and continuous flow reactors improve energy efficiency .

Q. How should researchers address discrepancies in reported IC50 values for ibuprofen(1-)’s COX-1/COX-2 inhibition?

  • Methodological Answer : Standardize assay conditions (e.g., enzyme source, incubation time, substrate concentration). Perform meta-analyses with heterogeneity testing (I² statistic) to identify confounding variables. Validate findings using isothermal titration calorimetry (ITC) for direct binding affinity measurements .

Q. What computational models best predict ibuprofen(1-)’s physicochemical properties for formulation development?

  • Methodological Answer : Use density functional theory (DFT) to calculate logP and pKa values. Molecular dynamics simulations can predict solubility and crystal lattice stability. Validate predictions with experimental data from differential scanning calorimetry (DSC) and X-ray diffraction .

Data Management and Reporting

Q. How to ensure reproducibility in ibuprofen(1-) toxicity studies?

  • Methodological Answer : Adopt the ARRIVE 2.0 guidelines for preclinical reporting. Provide raw data (e.g., histopathology images, serum biomarker levels) in supplementary materials. Use standardized data repositories like ChEMBL or PubChem for public access .

Q. What statistical methods are appropriate for analyzing dose-response relationships in ibuprofen(1-) studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC50/ED50 calculations. Use mixed-effects models to account for inter-individual variability. Report confidence intervals and effect sizes (Cohen’s d) for clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.